(Z)-Tyrphostin A51
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3/c14-4-8(12(17)9(5-15)6-16)1-7-2-10(18)13(20)11(19)3-7/h1-3,18-20H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNOYWVMHPMBEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=C(C#N)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Z)-Tyrphostin A51: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-Tyrphostin A51, also known as AG-183, is a potent inhibitor of protein tyrosine kinases (PTKs), with a notable specificity for the Epidermal Growth Factor Receptor (EGFR). Its mechanism of action revolves around the competitive inhibition of ATP binding to the kinase domain of EGFR, leading to the downregulation of downstream signaling pathways crucial for cell proliferation and survival. This targeted inhibition culminates in cell cycle arrest and the induction of apoptosis in cancer cells overexpressing EGFR. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative effects.
Core Mechanism of Action: EGFR Inhibition
This compound functions as a competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. The binding of ligands, such as epidermal growth factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling events.
This compound exerts its inhibitory effect by competing with ATP for the binding site within the catalytic domain of the EGFR kinase. This prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.
Impact on Cellular Signaling Pathways
The inhibition of EGFR autophosphorylation by this compound has profound effects on key intracellular signaling pathways that are frequently dysregulated in cancer.
Inhibition of the Ras-Raf-MEK-ERK (MAPK) Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical downstream effector of EGFR signaling. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, leading to the activation of the Ras GTPase. Ras, in turn, activates a kinase cascade involving Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote cell proliferation and survival.
By preventing the initial EGFR autophosphorylation, this compound effectively blocks the activation of the entire MAPK cascade. This leads to a reduction in the phosphorylation of ERK, a key indicator of pathway inhibition.[1]
References
(Z)-Tyrphostin A51: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Tyrphostin A51, also known as AG-183, is a potent inhibitor of protein tyrosine kinases (PTKs), with notable activity against the Epidermal Growth Factor Receptor (EGFR). As a member of the tyrphostin family of compounds, it has been instrumental in the study of signal transduction pathways and holds potential for therapeutic applications in diseases characterized by aberrant tyrosine kinase activity, such as cancer. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound, tailored for professionals in the field of drug discovery and development.
Discovery and Development
The discovery of the tyrphostin class of protein tyrosine kinase inhibitors was a significant milestone in the targeted inhibition of signal transduction pathways. In 1989, Gazit and colleagues reported the synthesis and biological activity of a novel class of low molecular weight PTK inhibitors, which they named "tyrphostins".[1] These compounds were designed as substrate analogues to competitively inhibit the kinase activity of receptors like the EGFR.[1] This pioneering work laid the foundation for the development of numerous tyrphostin derivatives, including Tyrphostin A51.
This compound is the geometric Z-isomer of Tyrphostin A51 and has been identified as a potent inhibitor of EGFR.[2] Its ability to block EGF-dependent cell proliferation and reduce cellular tyrosyl phosphorylation levels has made it a valuable tool for studying EGFR signaling.[2][3]
Quantitative Biological Data
The inhibitory activity of this compound has been quantified against its primary target, the Epidermal Growth Factor Receptor (EGFR). The following table summarizes the key inhibitory concentration (IC50) value.
| Compound | Target | Assay System | IC50 |
| This compound (AG-183) | EGFR Tyrosine Kinase | A431 human epidermoid carcinoma cells | 0.8 µM |
Mechanism of Action: Inhibition of the EGFR Signaling Pathway
This compound exerts its biological effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor. Upon binding of its ligand (e.g., EGF), the EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This autophosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues, thereby blocking the initiation of the signaling cascade. The inhibition of EGFR by Tyrphostin 51 has been shown to reduce the activity of the MAPK signaling pathway and induce apoptosis in human luteinized granulosa cells.[4]
Caption: EGFR signaling pathway and inhibition by this compound.
Synthesis of this compound
The synthesis of this compound is achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group. For this compound, the precursors are 3,4-dihydroxybenzaldehyde and phenylacetonitrile. The use of a basic catalyst facilitates the formation of the characteristic α,β-unsaturated nitrile structure. While the original work by Gazit et al. describes the general synthesis of tyrphostins, obtaining the specific (Z)-isomer may require specific reaction conditions or subsequent purification to separate it from the (E)-isomer.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
This protocol is adapted from the general procedures for tyrphostin synthesis.[1] Optimization may be required to maximize the yield of the (Z)-isomer.
Materials:
-
3,4-Dihydroxybenzaldehyde
-
Phenylacetonitrile
-
Piperidine (or other suitable base catalyst)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware and equipment for organic synthesis (reflux condenser, magnetic stirrer, etc.)
-
Purification apparatus (recrystallization or column chromatography equipment)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve equimolar amounts of 3,4-dihydroxybenzaldehyde and phenylacetonitrile in ethanol.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the crude product by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to isolate the this compound isomer.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and stereochemistry.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay
This protocol provides a general method to assess the inhibitory activity of this compound on EGFR kinase in a cell-based assay.
Materials:
-
A431 cells (or other cell line with high EGFR expression)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate A431 cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-EGFR antibody to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-EGFR and total EGFR.
-
Calculate the ratio of phospho-EGFR to total EGFR for each treatment condition.
-
Plot the percentage of inhibition of EGFR phosphorylation as a function of the this compound concentration to determine the IC50 value.
-
Conclusion
This compound is a valuable chemical probe for studying EGFR-mediated signaling and serves as a lead compound for the development of more potent and selective tyrosine kinase inhibitors. The synthetic route via Knoevenagel condensation is straightforward, and its biological activity can be readily assessed using standard in vitro assays. This technical guide provides a comprehensive resource for researchers and drug development professionals working with this important molecule. Further research into the selectivity profile and in vivo efficacy of this compound and its analogues is warranted to fully explore its therapeutic potential.
References
- 1. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Epidermal growth factor receptor inhibition by tyrphostin 51 induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-Tyrphostin A51: A Technical Guide to its Primary Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-Tyrphostin A51, also identified as (Z)-AG-183, is a potent inhibitor of protein tyrosine kinases (PTKs). This document provides a comprehensive technical overview of its primary molecular target, the Epidermal Growth Factor Receptor (EGFR), and its mechanism of action. It includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the key signaling pathways it modulates.
Introduction
Protein tyrosine kinases play a pivotal role in cellular signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of PTK activity is frequently implicated in various diseases, most notably cancer. This compound belongs to the tyrphostin family of compounds, which are synthetic benzylidene malononitrile derivatives designed to inhibit PTK activity. This guide focuses on the specific interaction of this compound with its primary target, EGFR, a member of the ErbB family of receptor tyrosine kinases.
Primary Molecular Target: Epidermal Growth Factor Receptor (EGFR)
The principal molecular target of this compound is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a transmembrane glycoprotein that, upon binding to its ligands, such as epidermal growth factor (EGF), undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling events.
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR kinase domain. This binding prevents the transfer of phosphate from ATP to the tyrosine residues, thereby inhibiting receptor autophosphorylation and subsequent activation of downstream signaling pathways.
Quantitative Data: Inhibitory Activity
| Kinase Target | IC50 (nM) |
| EGFR | 800 |
Table 1: Inhibitory concentration (IC50) of this compound against EGFR. Data is compiled from publicly available sources.
Signaling Pathways Modulated by this compound
Inhibition of EGFR by this compound leads to the downregulation of major signaling cascades crucial for cell proliferation and survival. The two primary pathways affected are the RAS-RAF-MAPK pathway and the PI3K-AKT pathway.
RAS-RAF-MAPK Pathway
The RAS-RAF-MAPK pathway is a critical signaling cascade that transmits signals from the cell surface to the nucleus, primarily regulating gene expression related to cell proliferation, differentiation, and survival. Inhibition of EGFR phosphorylation by this compound blocks the recruitment of adaptor proteins like Grb2 and Sos, which are essential for the activation of Ras.
PI3K-AKT Pathway
The PI3K-AKT pathway is another essential signaling route downstream of EGFR that promotes cell survival, growth, and proliferation. Activated EGFR recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B).
Experimental Protocols
The following protocols are provided as a guide for the characterization of this compound's activity.
In Vitro EGFR Kinase Inhibition Assay
This assay determines the IC50 value of this compound against purified EGFR kinase.
Workflow:
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in kinase reaction buffer to achieve a range of concentrations.
-
Prepare a solution of recombinant human EGFR enzyme in kinase reaction buffer.
-
Prepare a solution of a suitable peptide or protein substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP in kinase reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the EGFR enzyme to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the proliferation of EGFR-dependent cancer cell lines (e.g., A431).
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the existing medium with the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot Analysis of EGFR Phosphorylation
This method is used to directly observe the inhibitory effect of this compound on EGFR autophosphorylation in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture an EGFR-overexpressing cell line (e.g., A431) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1173).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total EGFR and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities to determine the relative levels of EGFR phosphorylation.
-
Conclusion
This compound is a valuable research tool for studying EGFR-mediated signaling. Its potent inhibitory activity on EGFR tyrosine kinase makes it effective in blocking downstream pathways critical for cell proliferation and survival. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the biological effects of this compound and its potential applications in drug discovery and development.
(Z)-Tyrphostin A51: A Technical Guide to a Potent Protein Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Tyrphostin A51, also known as (Z)-AG-183, is a member of the tyrphostin family of compounds, which are synthetic benzylidenemalononitrile derivatives. These compounds were initially designed as specific inhibitors of protein tyrosine kinases (PTKs). This compound has emerged as a potent inhibitor of PTKs, demonstrating significant effects on cellular signaling pathways, particularly those mediated by the Epidermal Growth Factor Receptor (EGFR).[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, inhibitory activity, relevant experimental protocols, and its impact on key signaling pathways.
Mechanism of Action
This compound functions as a competitive inhibitor of protein tyrosine kinases.[3] It is designed to bind to the substrate-binding site of the PTK domain, thereby preventing the phosphorylation of tyrosine residues on target proteins. This inhibition of tyrosine phosphorylation disrupts the downstream signaling cascades that regulate critical cellular processes such as proliferation, differentiation, and survival. Notably, this compound has been shown to markedly reduce cellular tyrosyl phosphorylation levels.[1][2]
Data Presentation: Inhibitory Activity
Quantitative data on the inhibitory potency of this compound against a wide panel of protein tyrosine kinases is not extensively available in a consolidated format. However, its activity has been most prominently characterized against the Epidermal Growth Factor Receptor (EGFR). The following table summarizes the available quantitative data.
| Target | Cell Line | Assay Type | IC50 | Reference |
| EGFR-dependent cell proliferation | Human Bone Cells | Cell-based | Not specified, but effective inhibition observed | [1] |
| Neuropeptide-stimulated colony growth | H-345 and H-69 SCLC | Cell-based | >5 µM | |
| Cell Growth | H-345 and H-69 SCLC | Liquid Culture | 7 µM |
Signaling Pathways
The primary signaling pathway affected by this compound is the EGFR signaling cascade. Upon binding of a ligand, such as Epidermal Growth Factor (EGF), the EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, initiating multiple downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. This compound, by inhibiting EGFR autophosphorylation, effectively blocks the initiation of these downstream signals.
References
(Z)-Tyrphostin A51: A Technical Guide to its Role in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Tyrphostin A51, also known as AG-183, is a member of the tyrphostin family of synthetic protein tyrosine kinase (PTK) inhibitors.[1] These low-molecular-weight compounds are instrumental in studying and potentially treating disorders involving cellular proliferation by inhibiting the activity of protein tyrosine kinases.[2] Tyrphostins, including this compound, have been shown to effectively block cell proliferation stimulated by various growth factors.[2][3] This technical guide provides an in-depth overview of the role of this compound in cell signaling, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Mechanism of Action
This compound functions as a potent inhibitor of protein tyrosine kinases.[1] It exerts its effects by competing with ATP at the catalytic domain of the kinase, thereby preventing the phosphorylation of tyrosine residues on substrate proteins. This inhibition of tyrosine phosphorylation disrupts the downstream signaling cascades that regulate critical cellular processes such as proliferation, differentiation, and survival.[2][3]
Effects on Cell Signaling Pathways
This compound has been demonstrated to primarily affect signaling pathways driven by receptor tyrosine kinases (RTKs), most notably the Platelet-Derived Growth Factor (PDGF) receptor and the Epidermal Growth Factor (EGF) receptor.
PDGF Receptor Signaling
This compound is a potent inhibitor of PDGF-induced mitogenesis.[2] It blocks the tyrosine kinase activity of the PDGF receptor, which in turn inhibits receptor autophosphorylation and the phosphorylation of downstream substrates like phospholipase C-gamma (PLC-γ).[2] This disruption of the signaling cascade leads to a reduction in the expression of immediate early genes, such as c-fos, which are critical for cell cycle progression and DNA synthesis.[2] The inhibitory effect of tyrphostins on PDGF-stimulated DNA synthesis is reversible.[2]
EGF Receptor Signaling
Similar to its effect on the PDGF receptor, this compound inhibits the EGF receptor (EGFR) tyrosine kinase.[3][4] This leads to a reduction in EGFR autophosphorylation and the subsequent phosphorylation of downstream signaling molecules.[3] One of the key pathways affected is the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[4][5] Inhibition of EGFR by tyrphostins has been shown to induce apoptosis in certain cell types.[4]
Quantitative Data
The inhibitory potency of tyrphostins is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for various tyrphostins in different cellular contexts. It is important to note that IC50 values can vary depending on the cell line, experimental conditions, and the specific tyrphostin compound used.
| Tyrphostin Compound | Cell Line/Target | Measured Effect | IC50 Value | Reference |
| Tyrphostins | Vascular Smooth Muscle Cells | Inhibition of PDGF-dependent DNA synthesis | 0.04 to 9 µM | [2] |
| Tyrphostin | H-345 and H-69 SCLC cell lines | Inhibition of cell growth in liquid culture | 7 µM | [6] |
| AG17 | 13 human tumor cell lines | Inhibition of cell growth | 0.7 to 4.0 µM | [7] |
| AG17 | MiaPaCa-2, Panc-1, CAV | Inhibition of EGF and serum-stimulated DNA synthesis | Dose-dependent | [8] |
| AG-18 (Tyrphostin A23) | EGFR | Inhibition of EGFR | 35 µM | [9] |
| AG-490 (Tyrphostin B42) | EGFR | Inhibition of EGFR | 0.1 µM | [9] |
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound on a specific protein tyrosine kinase.
Materials:
-
Purified protein tyrosine kinase
-
Peptide or protein substrate
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP
-
Stop solution (e.g., EDTA)
-
Filter paper or other method for separating phosphorylated substrate
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled).
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Stop the reaction by adding the stop solution.
-
Separate the phosphorylated substrate from the unreacted ATP.
-
Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done using a scintillation counter. For non-radioactive assays, this may involve techniques like ELISA or fluorescence polarization.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During the incubation, viable cells will reduce the yellow MTT to a purple formazan product.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting
This protocol outlines the steps for detecting changes in protein phosphorylation in response to this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
Conclusion
This compound is a valuable research tool for investigating the role of protein tyrosine kinases in cell signaling. Its ability to potently and selectively inhibit key RTKs like the PDGF and EGF receptors makes it a powerful agent for dissecting the molecular mechanisms underlying cell proliferation, survival, and apoptosis. The information and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this and related compounds. As with any inhibitor, it is crucial to carefully design experiments and interpret results within the context of the specific cellular system being studied.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tyrphostins inhibit PDGF-induced DNA synthesis and associated early events in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tyrphostins-inhibit-epidermal-growth-factor-egf-receptor-tyrosine-kinase-activity-in-living-cells-and-egf-stimulated-cell-proliferation - Ask this paper | Bohrium [bohrium.com]
- 4. Epidermal growth factor receptor inhibition by tyrphostin 51 induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Effect of tyrphostin combined with a substance P related antagonist on small cell lung cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of pancreatic cancer cell growth in vitro by the tyrphostin group of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
(Z)-Tyrphostin A51: A Technical Guide to its Inhibition of EGFR Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-Tyrphostin A51, also known as Tyrphostin 51 or AG-183, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its effects on downstream signaling pathways, and protocols for its experimental application. The information is intended to guide researchers and drug development professionals in utilizing this compound for studies on EGFR-mediated cellular processes and as a reference compound in drug discovery programs.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling is a hallmark of numerous cancers, making it a critical target for therapeutic intervention. This compound belongs to the tyrphostin family of protein tyrosine kinase inhibitors (PTKIs) and has been identified as a specific inhibitor of the EGFR kinase domain.[2] It serves as a valuable tool for investigating the physiological and pathological roles of EGFR signaling.
Mechanism of Action
This compound functions as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain.[3] This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades. Kinetic studies of related tyrphostins suggest a mixed-competitive inhibition pattern with respect to the peptide substrate.[3] By occupying the ATP-binding pocket, this compound effectively abrogates the kinase activity of EGFR, leading to a reduction in cellular protein tyrosine phosphorylation.[2]
Quantitative Data
| Compound | Target | IC50 | Notes |
| This compound | EGFR | Not available | Described as a potent inhibitor. |
| Tyrphostin AG-1478 | EGFR | 3 nM[4] | A selective and potent EGFR inhibitor. |
| Tyrphostin AG494 | EGFR | 1.2 µM (kinase inhibition)[5] | A selective EGFR inhibitor. |
| Tyrphostin 25 (AG82) | EGFR | 3 µM (in A431 cells)[6] | A specific inhibitor of EGFR tyrosine kinase. |
Table 1: Inhibitory concentrations of this compound and related tyrphostin compounds against EGFR.
Signaling Pathways
Inhibition of EGFR by this compound predominantly affects the Ras-Raf-MEK-ERK (MAPK) signaling pathway, a critical downstream cascade that regulates cell proliferation and survival.
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound.
EGFR Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of this compound on EGFR kinase activity.
Workflow:
Caption: Workflow for an in vitro EGFR kinase assay.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT).
-
Prepare serial dilutions of this compound in the kinase buffer.
-
Prepare a solution of recombinant human EGFR protein in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., Poly(Glu,Tyr) 4:1) in kinase buffer.
-
Prepare a solution of ATP (e.g., containing [γ-³²P]ATP for radiometric detection or cold ATP for luminescence-based assays) in kinase buffer.
-
-
Reaction Setup:
-
In a microplate, add the recombinant EGFR to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the ATP and substrate solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20-30 minutes).
-
-
Detection:
-
Radiometric: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto filter paper, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence (e.g., ADP-Glo™): Add a reagent to deplete unused ATP, then add a second reagent to convert the generated ADP to ATP, which is then measured via a luciferase-luciferin reaction.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation of EGFR-dependent cancer cells, such as A431.
Workflow:
Caption: Workflow for a cell viability (MTT) assay.
Methodology:
-
Cell Seeding:
-
Seed A431 cells (or another suitable EGFR-overexpressing cell line) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.
-
Western Blot Analysis of ERK Phosphorylation
This method is used to assess the inhibitory effect of this compound on the downstream EGFR signaling pathway by measuring the phosphorylation status of ERK.[7]
Workflow:
Caption: Workflow for Western blot analysis of ERK phosphorylation.
Methodology:
-
Cell Culture and Treatment:
-
Seed A431 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the p-ERK antibody and re-probed with an antibody that recognizes total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. The p-ERK signal should be normalized to the total ERK signal for each sample.
-
Conclusion
This compound is a valuable research tool for studying EGFR signaling. Its potent and specific inhibitory action on the EGFR tyrosine kinase allows for the targeted investigation of EGFR-dependent cellular processes. The experimental protocols provided in this guide offer a framework for characterizing the biochemical and cellular effects of this inhibitor. Further investigation is warranted to definitively determine its IC50 and Ki values and to fully explore its potential in preclinical cancer models.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
(Z)-Tyrphostin A51: A Technical Guide to its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties of (Z)-Tyrphostin A51, a potent inhibitor of protein tyrosine kinases (PTKs). This document consolidates key data on its physical and chemical characteristics, details its mechanism of action within cellular signaling pathways, and provides illustrative experimental workflows.
Core Chemical and Physical Properties
This compound, also known as (Z)-AG-183, is a synthetic organic compound recognized for its specific inhibitory effects on receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[1] Its chemical structure and properties are fundamental to its biological function and are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | [2] |
| Synonyms | (Z)-AG-183, Tyrphostin 51 | [2][3] |
| CAS Number | 122520-90-5 | [4] |
| Molecular Formula | C₁₃H₈N₄O₃ | [2][4] |
| Molecular Weight | 268.23 g/mol | [2][4] |
| Appearance | White to yellow solid | [2] |
| Melting Point | Not experimentally determined (Predicted) | |
| Boiling Point | 788.2 ± 60.0 °C (Predicted) | [2] |
| Solubility | Soluble in DMSO (20 mg/mL) | [4] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1][3] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1][3] |
Mechanism of Action: Inhibition of the EGFR Signaling Pathway
This compound functions as a competitive inhibitor of ATP binding to the kinase domain of the EGFR.[5] This action blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[6][7][8] The inhibition of this pathway makes this compound a valuable tool in studying cellular processes and a potential candidate for therapeutic development.
Experimental Protocols: A General Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound as a cell proliferation inhibitor. The protocol generally involves cell culture, treatment with the compound, and subsequent analysis of cell viability or proliferation.
General Protocol for Cell Proliferation Assay
A common method to assess the antiproliferative effects of this compound involves the following steps:
-
Cell Culture: Human cancer cell lines known to overexpress EGFR, such as A549 (lung carcinoma) or DU145 (prostate carcinoma), are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into multi-well plates (e.g., 96-well) at a predetermined density and allowed to adhere overnight.
-
Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).[4] Serial dilutions are then made in cell culture medium to achieve the desired final concentrations.
-
Treatment: The culture medium is replaced with the medium containing various concentrations of this compound. A vehicle control (medium with DMSO) is also included.
-
Incubation: The treated cells are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
Viability/Proliferation Assessment: Cell viability or proliferation is measured using a colorimetric assay such as MTT or WST-1. These assays quantify the metabolic activity of living cells.
-
Data Analysis: The absorbance values are measured, and the percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curve.
Conclusion
This compound is a well-characterized inhibitor of the EGFR signaling pathway with established chemical properties. Its ability to selectively block tyrosine kinase activity makes it an invaluable tool for cancer research and a lead compound for the development of targeted therapies. The information and protocols provided in this guide serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Tyrphostin A51 - Ace Therapeutics [acetherapeutics.com]
- 2. TYRPHOSTIN A51 CAS#: 126433-07-6 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. tyrphostins-inhibit-epidermal-growth-factor-egf-receptor-tyrosine-kinase-activity-in-living-cells-and-egf-stimulated-cell-proliferation - Ask this paper | Bohrium [bohrium.com]
- 7. Tyrphostins inhibit epidermal growth factor (EGF)-receptor tyrosine kinase activity in living cells and EGF-stimulated cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-Tyrphostin A51 (CAS: 122520-90-5): A Technical Guide to a Potent Protein Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-Tyrphostin A51, also known as (Z)-AG-183, is a potent inhibitor of protein tyrosine kinases (PTKs), playing a crucial role in the modulation of cellular signaling pathways. This technical guide provides an in-depth overview of this compound, summarizing its biochemical properties, mechanism of action, and effects on cellular processes. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to facilitate its application in research and drug development.
Introduction
This compound belongs to the tyrphostin family of compounds, which are synthetic molecules designed to inhibit the activity of protein tyrosine kinases. PTKs are critical enzymes in signal transduction pathways that regulate cell growth, differentiation, proliferation, and apoptosis. Dysregulation of PTK activity is often implicated in the pathogenesis of various diseases, including cancer. This compound has been identified as a potent inhibitor of several receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Its ability to modulate these key signaling nodes makes it a valuable tool for cancer research and a potential lead compound in the development of targeted therapies.
Biochemical and Pharmacological Data
This compound exerts its biological effects by competitively inhibiting the ATP-binding site of protein tyrosine kinases, thereby preventing the phosphorylation of their downstream substrates.
Quantitative Inhibition Data
The inhibitory activity of Tyrphostin A51 has been quantified against key oncogenic kinases.
| Compound | Target Kinase | IC50 Value | Notes |
| Tyrphostin A51 (AG-183) | EGFR | 800 nM[1] | Data for the isomeric mixture or unspecified isomer. |
Further quantitative data for the specific (Z)-isomer against a broader panel of kinases is a subject of ongoing research.
Mechanism of Action: Targeting EGFR/HER2 Signaling
This compound primarily functions by inhibiting the autophosphorylation and subsequent activation of EGFR and HER2. This blockade disrupts downstream signaling cascades, most notably the Ras-Raf-MEK-ERK (MAPK) pathway, which is pivotal for cell proliferation and survival.
EGFR/HER2 Signaling Pathway
dot
References
(Z)-Tyrphostin A51: A Technical Guide to a Potent EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-Tyrphostin A51, also known as (Z)-AG-183, is a potent inhibitor of protein tyrosine kinases (PTKs), with a notable specificity for the Epidermal Growth Factor Receptor (EGFR). Its ability to selectively block EGFR signaling has made it a valuable tool in cancer research and drug development. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its application in cell-based assays.
Chemical and Physical Properties
This compound is a synthetic, cell-permeable compound. Its key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈N₄O₃ | [1] |
| Molecular Weight | 268.23 g/mol | [1] |
| CAS Number | 122520-90-5 | [2] |
Mechanism of Action: Targeting the EGFR Signaling Cascade
This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). This action blocks the autophosphorylation of EGFR, a critical step in the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation.
The inhibition of EGFR by this compound has profound effects on intracellular signaling, most notably on the Ras-Raf-MEK-ERK (MAPK) pathway. By preventing EGFR autophosphorylation, this compound effectively halts the cascade of phosphorylation events that lead to the activation of MAPK (ERK).[3] This disruption of the MAPK pathway is a key contributor to the anti-proliferative and pro-apoptotic effects of the compound.
Furthermore, the blockage of EGFR signaling by this compound has been shown to induce apoptosis, or programmed cell death. This is mediated, in part, through the activation of executioner caspases, such as caspase-3, which are key enzymes in the apoptotic pathway.
Figure 1: EGFR Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are provided as a guide for the use of this compound in common cell-based assays. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.
Cell Culture and Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Serum Starvation: For studies investigating growth factor-induced signaling, it is often necessary to reduce basal phosphorylation levels. This can be achieved by incubating the cells in a serum-free or low-serum medium for 16-24 hours prior to treatment.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10-50 mM). Store the stock solution at -20°C.
-
Treatment: Dilute the this compound stock solution in a complete culture medium to the desired final concentration. Typical working concentrations range from 10 to 100 µM. Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period, which can range from 30 minutes to 48 hours, depending on the specific assay.
-
EGF Stimulation (Optional): To study the inhibitory effect of this compound on EGFR activation, cells can be stimulated with EGF (typically 10-100 ng/mL) for a short period (e.g., 5-15 minutes) before harvesting.
Figure 2: General experimental workflow for cell treatment.
Western Blot Analysis of EGFR Phosphorylation
This protocol allows for the assessment of the inhibitory effect of this compound on EGFR autophosphorylation.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (typically 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068) and total EGFR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-EGFR signal to the total EGFR signal to determine the relative level of phosphorylation.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of EGFR.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine a reaction buffer (containing MgCl₂, ATP, and a suitable buffer), a peptide or protein substrate for EGFR, and purified recombinant EGFR enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixtures.
-
Initiation and Incubation: Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP) or by using a non-radioactive detection method (e.g., fluorescence-based). Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Detection: If using a radioactive method, quantify the incorporation of the radiolabel into the substrate. For non-radioactive methods, measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Caspase-3 Activity Assay
This assay quantifies the induction of apoptosis by measuring the activity of caspase-3, a key executioner caspase.
-
Cell Lysis: Following treatment with this compound, harvest and lyse the cells in a buffer provided with a commercial caspase-3 activity assay kit.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Reaction: In a 96-well plate, combine equal amounts of cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Detection: Measure the absorbance (for pNA-based substrates) or fluorescence (for AMC-based substrates) using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in treated samples compared to untreated controls.
Conclusion
This compound is a well-characterized and potent inhibitor of EGFR tyrosine kinase activity. Its ability to disrupt the MAPK signaling pathway and induce apoptosis makes it an invaluable research tool for studying cell signaling and for the preclinical evaluation of anti-cancer strategies targeting the EGFR. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies. As with any experimental system, optimization of conditions is crucial for obtaining robust and reproducible results.
References
- 1. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JAK2 tyrosine kinase inhibitor tyrphostin AG490 downregulates the mitogen-activated protein kinase (MAPK) and signal transducer and activator of transcription (STAT) pathways and induces apoptosis in myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Studies on Tyrphostin A51: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin A51, also known as AG-183, is a potent inhibitor of protein tyrosine kinases (PTKs). As part of the broader tyrphostin family of compounds, it was among the early synthetic molecules developed to target the enzymatic activity of these key signaling proteins. Early research into Tyrphostin A51 laid the groundwork for understanding its mechanism of action, cellular effects, and potential as a therapeutic agent, primarily through its ability to interfere with growth factor signaling pathways. This technical guide provides an in-depth overview of the foundational studies on Tyrphostin A51, focusing on its effects on cellular signaling, proliferation, and apoptosis.
Core Mechanism of Action
Tyrphostin A51 functions as a competitive inhibitor of protein tyrosine kinases, interfering with the binding of substrates to the catalytic domain of the enzyme. Its primary target in early studies was identified as the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. By inhibiting the autophosphorylation of EGFR, Tyrphostin A51 effectively blocks the initiation of downstream signaling cascades.
Quantitative Data: Inhibitory Potency
The inhibitory activity of Tyrphostin A51 and related compounds has been quantified in various early studies. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of these compounds against specific kinases and in cellular assays.
| Compound | Target/Cell Line | IC50 Value | Reference |
| Tyrphostin A51 (AG-183) | EGFR Tyrosine Kinase | 800 nM | [1](--INVALID-LINK--: target="blank" rel="noopener noreferrer"} |
| Tyrphostin (unspecified) | H-345 and H-69 SCLC cell lines | 7 µM | [2](--INVALID-LINK--: target="_blank" rel="noopener noreferrer"} |
| Tyrphostin A9 | EGFR | 48.5 nM (EC50) | (--INVALID-LINK--: target="blank" rel="noopener noreferrer"} |
| Tyrphostin A9 | VEGFR-2 | 28.2 nM (EC50) | (--INVALID-LINK--: target="blank" rel="noopener noreferrer"} |
| AG-18 (Tyrphostin A23) | EGFR | 35 µM | (--INVALID-LINK--: target="_blank" rel="noopener noreferrer"}[3](--INVALID-LINK--: target="_blank" rel="noopener noreferrer"} |
| AG-18 (Tyrphostin A23) | PDGFR Kinase | 25 µM | [3](--INVALID-LINK--: target="_blank" rel="noopener noreferrer"} |
Key Signaling Pathways Affected
The primary signaling pathway disrupted by Tyrphostin A51 is the EGFR signaling cascade, which heavily influences the Mitogen-Activated Protein Kinase (MAPK) pathway. Inhibition of EGFR autophosphorylation prevents the recruitment and activation of downstream signaling proteins, ultimately leading to a reduction in cell proliferation and the induction of apoptosis.
Experimental Protocols
Detailed methodologies from early studies are crucial for reproducibility and for building upon foundational research. Below are representative protocols for key experiments used to characterize the effects of Tyrphostin A51.
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Culture: Plate cells (e.g., fibroblasts, keratinocytes) in 24-well plates at a density of 1-5 x 10⁴ cells/well in complete growth medium and incubate for 24 hours.
-
Serum Starvation: Replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24-48 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Treatment: Add Tyrphostin A51 at various concentrations to the wells. Include a vehicle control (e.g., DMSO). Pre-incubate for 1-2 hours.
-
Stimulation: Add a mitogen, such as Epidermal Growth Factor (EGF), to the wells to stimulate cell proliferation.
-
Radiolabeling: After 16-24 hours of stimulation, add 1 µCi/mL of [³H]-thymidine to each well and incubate for 4-6 hours.
-
Harvesting: Aspirate the medium and wash the cells twice with cold phosphate-buffered saline (PBS). Add 1 mL of cold 5% trichloroacetic acid (TCA) and incubate on ice for 30 minutes to precipitate the DNA.
-
Lysis and Scintillation Counting: Wash the cells again with cold ethanol. Add 0.5 mL of 0.2 M NaOH to each well to solubilize the DNA. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Western Blot Analysis of EGFR and MAPK Pathway Phosphorylation
This technique is used to detect changes in the phosphorylation status of specific proteins in a signaling pathway.
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Serum starve the cells as described above. Treat with Tyrphostin A51 for the desired time and concentration, followed by stimulation with EGF for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR, anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using X-ray film or a digital imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with Tyrphostin A51 at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
The early studies on Tyrphostin A51 were instrumental in establishing the foundation for the development of tyrosine kinase inhibitors as a major class of therapeutic agents. These foundational experiments demonstrated its ability to inhibit EGFR signaling, leading to the suppression of cell proliferation and the induction of apoptosis. The methodologies and findings from this initial research continue to be relevant for scientists in the field of drug discovery and cancer biology, providing a framework for the evaluation of novel kinase inhibitors.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Comparison of [3H]thymidine incorporation with MTT- and MTS-based bioassays for human and murine IL-2 and IL-4 analysis. Tetrazolium assays provide markedly enhanced sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (Z)-Tyrphostin A51
For Researchers, Scientists, and Drug Development Professionals
(Z)-Tyrphostin A51 , also known as AG-183, is a potent inhibitor of protein tyrosine kinases (PTKs), with a particular specificity for the Epidermal Growth Factor Receptor (EGFR). Its ability to interfere with cellular signaling pathways has made it a valuable tool in cancer research and studies of cellular proliferation and differentiation. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in cell-based assays.
Physicochemical and Solubility Data
Proper handling and solubilization of this compound are critical for experimental success. The following table summarizes its key properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₈N₄O₃ | [1] |
| Molecular Weight | 268.23 g/mol | [1][2] |
| Appearance | Solid powder | [2] |
| Solubility | DMSO (up to 50 mg/mL) | [3][4] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2][3] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [3] |
Mechanism of Action: Inhibition of the EGFR-MAPK Signaling Pathway
This compound exerts its biological effects by inhibiting the autophosphorylation of the EGFR.[5][6] This action blocks the downstream signaling cascade, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation, survival, and differentiation.[2][7] Upon binding of a ligand such as Epidermal Growth Factor (EGF), the EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for adaptor proteins like Grb2, which in complex with Sos, activates Ras. Activated Ras then initiates a phosphorylation cascade involving Raf, MEK, and ERK. Activated ERK translocates to the nucleus to regulate gene expression. This compound, by preventing the initial EGFR autophosphorylation, effectively shuts down this entire pathway.
Inhibition of the EGFR-MAPK signaling pathway by this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder (MW: 268.23 g/mol )
-
Anhydrous/hygroscopic Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, for enhancing solubility)
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out a desired amount of the powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.68 mg of this compound.
-
Solubilization: Add the appropriate volume of DMSO to the powder. For 2.68 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear. If necessary, use an ultrasonic bath to aid dissolution.[8]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes or cryovials.[3]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Workflow for preparing this compound stock solution.
Application in Cell-Based Assays
This compound has been utilized in a variety of cell-based assays to study its inhibitory effects on cell growth and signaling. The effective concentration can vary depending on the cell type and the specific assay.
Table of Experimental Concentrations and IC₅₀ Values
The following table provides a summary of reported experimental concentrations and half-maximal inhibitory concentrations (IC₅₀) for Tyrphostin A51 in different cell lines.
| Cell Line | Assay Type | Concentration Range | IC₅₀ | Source(s) |
| H-345 and H-69 (SCLC) | Colony Growth | > 5 µM | - | [9] |
| H-345 and H-69 (SCLC) | Liquid Culture Growth | - | 7 µM | [9] |
| Human Bone Cells | Proliferation | Not specified | - | [3][8] |
| Human Luteinized Granulosa Cells | Apoptosis/MAPK Activity | Not specified | - | [7] |
| Rat Hepatocytes | Receptor Inactivation | 0 - 0.1 mM | - | [4] |
| Rat Hepatocytes | Phosphorylation Inhibition | 0 - 1 mM | - | [4] |
| Human Renal Cancer Cells | Glycolipid Sulfotransferase Activity | Not specified | - | [4] |
| Rat Pulmonary Arteries | Contraction Inhibition | Not specified | - | [4] |
| Rabbit Jejunal Brush-Border Membranes | Transport Studies | 10 µM | - | [4] |
| Rat Retinal Pigment Epithelium Cells | Ca²⁺ Transport | 10 µM | - | [4] |
Note: Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Protocol 2: General Protocol for Treating Cultured Cells
This protocol provides a general guideline for treating adherent cells with this compound.
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of Tyrphostin A51 used.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with the planned downstream analysis, such as cell viability assays (e.g., MTT, WST-1), Western blotting for phosphorylated proteins, or apoptosis assays.
Quality Control
To ensure the reliability of experimental results, it is recommended to:
-
Regularly check the purity of the this compound stock.
-
Always include a vehicle control (DMSO) in all experiments.
-
Perform dose-response and time-course experiments to characterize the effects in your specific experimental system.
-
Confirm the inhibition of EGFR phosphorylation via Western blot as a positive control for the compound's activity.
References
- 1. tyrphostins-inhibit-epidermal-growth-factor-egf-receptor-tyrosine-kinase-activity-in-living-cells-and-egf-stimulated-cell-proliferation - Ask this paper | Bohrium [bohrium.com]
- 2. Epidermal growth factor receptor inhibition by tyrphostin 51 induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of autophosphorylation of epidermal growth factor receptor by small peptides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epidermal Growth Factor Receptor Signaling to the MAPK Pathway Bypasses RAS in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-Tyrphostin A51: In Vitro Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Tyrphostin A51, also known as AG-183, is a potent inhibitor of protein tyrosine kinases (PTKs). It functions primarily by targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. By competitively binding to the ATP-binding site of the EGFR kinase domain, this compound effectively blocks its autophosphorylation and subsequent activation of downstream signaling cascades, most notably the Ras-Raf-MEK-ERK (MAPK) pathway. This inhibitory action makes it a valuable tool for studying EGFR-mediated signaling and for investigating its potential as an anti-proliferative agent in cancer research. Dysregulation of the EGFR pathway is a common feature in various cancers, making its targeted inhibition a significant area of therapeutic development.
Data Summary: In Vitro Working Concentrations of this compound
The effective concentration of this compound can vary depending on the cell line, assay type, and experimental conditions such as incubation time. The following table summarizes reported half-maximal inhibitory concentrations (IC50) and effective concentrations from various in vitro studies.
| Cell Line | Assay Type | IC50 / Working Concentration | Incubation Time | Reference |
| H-345 SCLC | Cell Growth | 7 µM | Not Specified | [1] |
| H-69 SCLC | Cell Growth | 7 µM | Not Specified | [1] |
| Human Luteinized Granulosa Cells | MAPK Activity Inhibition | Not Specified (Effective at concentrations that block EGF receptor) | Not Specified | [2] |
| Psoriatic Keratinocytes | Cell Growth Arrest | Potency follows EGFR kinase inhibition | Not Specified |
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of the EGFR signaling pathway. Upon binding of a ligand such as Epidermal Growth Factor (EGF), the EGFR undergoes dimerization and autophosphorylation on specific tyrosine residues. This creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades, including the MAPK pathway, which plays a crucial role in cell proliferation and survival. This compound blocks the initial autophosphorylation step, thereby preventing the entire downstream signaling cascade.
Caption: EGFR/MAPK signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Reconstitution: Dissolve this compound powder in DMSO to a stock concentration of 10-50 mM.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 1: Cell Proliferation/Viability Assay (XTT-Based)
This protocol outlines a method to assess the effect of this compound on cell proliferation and viability using an XTT-based colorimetric assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader
Workflow:
Caption: Experimental workflow for the XTT-based cell viability assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. A typical starting range of concentrations could be from 0.1 µM to 100 µM. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor used.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
XTT Labeling:
-
Thaw the XTT labeling reagent and electron-coupling reagent.
-
Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent (typically a 1:50 ratio, but refer to the manufacturer's instructions).
-
Add 50 µL of the XTT labeling mixture to each well.
-
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C and 5% CO₂, protected from light, until the formazan product has formed.
-
Absorbance Measurement: Measure the absorbance of each well at 450-500 nm using a microplate reader. The reference wavelength should be around 650 nm.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. The percentage of cell viability can be calculated relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the inhibitor concentration.
Protocol 2: Western Blot Analysis of EGFR and ERK Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of EGFR and its downstream target ERK.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
EGF
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-p-ERK, anti-total-ERK, anti-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Workflow:
Caption: General workflow for Western blot analysis.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1-4 hours.
-
Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total protein extract).
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of total protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against p-EGFR and p-ERK (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total EGFR, total ERK, and a loading control like actin or tubulin.
-
Data Analysis: Quantify the band intensities using densitometry software. The levels of phosphorylated proteins should be normalized to their respective total protein levels.
References
Applications of (Z)-Tyrphostin A51 in Cancer Research: Application Notes and Protocols
(Z)-Tyrphostin A51 is a potent inhibitor of protein tyrosine kinases (PTKs), which are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1] Dysregulation of PTK activity is a common feature in many types of cancer, making them attractive targets for therapeutic intervention. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in cancer research.
Mechanism of Action
This compound and its related compounds, collectively known as tyrphostins, exert their anticancer effects by competitively inhibiting the ATP-binding site of receptor tyrosine kinases (RTKs). This action blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling cascades. Key pathways targeted by tyrphostins include the Epidermal Growth Factor Receptor (EGFR) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, both of which are frequently hyperactivated in cancer.
Quantitative Data
The inhibitory effects of tyrphostins on cancer cell proliferation are typically quantified by their half-maximal inhibitory concentration (IC50) values. While specific IC50 data for this compound is limited in publicly available literature, a closely related tyrphostin has demonstrated significant activity in small cell lung cancer (SCLC) cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H-345 | Small Cell Lung Cancer | 7 | [1] |
| H-69 | Small Cell Lung Cancer | 7 | [1] |
Note: The specific tyrphostin used in the cited study was not explicitly identified as the (Z)-isomer of A51. Researchers should determine the IC50 of this compound for their specific cell line of interest.
Signaling Pathways
EGFR Signaling Pathway Inhibition
The EGFR signaling pathway plays a crucial role in cell proliferation and survival. Tyrphostins, including Tyrphostin 51, have been shown to inhibit EGFR, leading to the suppression of downstream signaling through the MAPK pathway and ultimately inducing apoptosis.[2]
JAK/STAT Signaling Pathway Inhibition
The JAK/STAT pathway is another critical signaling cascade involved in cell growth and survival, and its aberrant activation is common in many cancers. Tyrphostins like AG490 are known inhibitors of JAK2, which leads to the downregulation of STAT3 phosphorylation and subsequent induction of apoptosis in cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cells. These protocols are based on standard methodologies and should be optimized for specific cell lines and experimental conditions.
1. Cell Proliferation Assay (IC50 Determination)
This protocol outlines the determination of the IC50 value of this compound using a standard colorimetric assay like the MTT or SRB assay.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or SRB reagent
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with is 0.1 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours.
-
Add MTT or SRB reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Add the solubilization solution and read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
-
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include an untreated control.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound.
-
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at relevant concentrations for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
4. Western Blot Analysis of Signaling Pathways
This protocol provides a general method for analyzing the phosphorylation status of key proteins in the EGFR and JAK/STAT pathways.
-
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Seed cells and treat with this compound for the desired time (e.g., 15 min, 30 min, 1h, 6h, 24h). For EGFR pathway analysis, cells may be serum-starved overnight and then stimulated with EGF (e.g., 100 ng/mL) for a short period before lysis.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a protein assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., Actin) and to the total protein levels for phosphorylation analysis.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on cancer cells.
These application notes and protocols provide a comprehensive guide for utilizing this compound as a tool in cancer research. By understanding its mechanism of action and employing these standardized experimental procedures, researchers can effectively investigate its potential as a therapeutic agent.
References
Application Notes and Protocols for Studying Apoptosis with (Z)-Tyrphostin A51
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Tyrphostin A51, also known as AG-183, is a potent inhibitor of protein tyrosine kinases (PTKs). Its ability to selectively target and inhibit the epidermal growth factor receptor (EGFR) makes it a valuable tool for studying the signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Dysregulation of the EGFR signaling cascade is a common feature in many cancers, and its inhibition is a key therapeutic strategy. This compound provides a means to investigate the downstream consequences of EGFR inhibition, particularly the induction of programmed cell death, or apoptosis.
These application notes provide a comprehensive guide for utilizing this compound to study apoptosis in cancer cell lines. This document outlines its mechanism of action, provides quantitative data on its efficacy, and details experimental protocols for assessing its apoptotic effects.
Mechanism of Action
This compound primarily functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). By blocking the autophosphorylation of EGFR, it prevents the activation of downstream signaling pathways, most notably the Ras-Raf-MEK-ERK (MAPK) pathway. The sustained signaling from this pathway is crucial for cell survival and proliferation in many cancer types. Inhibition of the MAPK pathway by this compound leads to the activation of the intrinsic apoptotic pathway. This is characterized by the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[1]
Data Presentation
The efficacy of this compound in inducing apoptosis can vary between different cell lines and is dependent on the concentration and duration of treatment. The following table summarizes the effective concentrations and observed effects of tyrphostins from various studies. It is important to note that the optimal conditions for each specific cell line should be determined empirically.
| Cell Line | Tyrphostin Derivative | Effective Concentration/IC50 | Treatment Duration | Observed Effect |
| HT-29 (Human Colon Carcinoma) | AG213 (a tyrphostin) | 45 - 450 µM | Not specified | Blocks proliferation, induces programmed cell death.[2] |
| Human Luteinized Granulosa Cells | Tyrphostin 51 | Not specified | Not specified | Reduced MAPK activity, activation of caspase-3, increased subdiploid apoptotic nuclei.[1] |
| Human Pancreatic Cell Line (L3.6) | Paclitaxel and Daunorubicin | IC50: 5.3 µM and 0.4 µM respectively | 24 hours | Abrogation of Bcl-2 expression with daunorubicin and the combination. |
| Various Cancer Cell Lines | Compounds 1 and 2 (Oleoyl Hybrids) | IC50 values between 10 and 50 µM | Not specified | Cytotoxic effects. |
| Multiple Cancer Cell Lines | Various Compounds | IC50 values ranging from µM to nM | 24, 48, 72 hours | Antiproliferative and cytotoxic effects. |
Note: IC50 values for a specific compound can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay methodology.
Signaling Pathways and Experimental Workflows
To effectively study this compound-induced apoptosis, a clear understanding of the involved signaling pathways and a structured experimental workflow are essential.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis studies.
Experimental Protocols
Cell Viability Assay (MTT or Resazurin Assay)
Principle: These colorimetric assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for various time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
Reagent Incubation:
-
For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
For Resazurin: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
-
Measurement:
-
For MTT: Add 150 µL of DMSO to each well to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
For Resazurin: Read the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, indicative of late apoptosis or necrosis.
Protocol:
-
Cell Treatment: Treat cells with this compound at the predetermined IC50 concentration for the desired time.
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, collect them, and wash with cold PBS.
-
Suspension cells: Collect the cells by centrifugation and wash with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Apoptosis-Related Proteins
Principle: This technique allows for the detection and quantification of specific proteins in a cell lysate, providing insights into the molecular mechanisms of apoptosis.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions include:
-
Cleaved Caspase-3 (1:1000)
-
Bax (1:1000)
-
Bcl-2 (1:1000)
-
Phospho-JNK (1:1000)
-
Total JNK (1:1000)
-
β-actin or GAPDH (1:5000) as a loading control.
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
By following these protocols and utilizing the provided information, researchers can effectively employ this compound as a tool to investigate the intricate mechanisms of apoptosis and its potential as a therapeutic agent.
References
Application Notes and Protocols for (Z)-Tyrphostin A51 in MAPK Signaling Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Tyrphostin A51, also known as Tyrphostin 51 and AG-183, is a potent inhibitor of protein tyrosine kinases (PTKs). It serves as a valuable tool for investigating cellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) cascade. The MAPK pathway is a crucial signaling network that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. Dysregulation of this pathway is frequently implicated in various diseases, most notably cancer.
This compound primarily exerts its effects by inhibiting upstream receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). By blocking the autophosphorylation of EGFR, this compound prevents the recruitment and activation of downstream signaling molecules, leading to the suppression of the MAPK/ERK cascade. This inhibitory action makes this compound a key compound for dissecting the roles of RTK-mediated MAPK signaling in both normal physiological processes and pathological conditions. These application notes provide detailed protocols and quantitative data for the use of this compound in studying the MAPK signaling pathway.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound against key kinases, providing a reference for experimental design.
| Target Kinase | Synonym | IC50 Value | Comments |
| EGFR | ErbB1 | 800 nM | Inhibition of EGFR autophosphorylation is a primary mechanism of action, leading to downstream MAPK pathway inhibition. |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration, substrate used). Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific cell type and experimental setup.
Experimental Protocols
Protocol 1: Inhibition of EGF-Induced ERK Phosphorylation in Cell Culture
This protocol describes how to treat cultured cells with this compound to inhibit Epidermal Growth Factor (EGF)-induced phosphorylation of ERK1/2, a key downstream effector in the MAPK pathway.
Materials:
-
This compound (store stock solution at -20°C or -80°C)
-
Cell line of interest (e.g., A431, HeLa, MCF-7, or human luteinized granulosa cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant Human EGF
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit or mouse anti-total-ERK1/2
-
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system for Western blots
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, aspirate the complete medium, wash once with PBS, and replace with serum-free medium. Incubate for 12-24 hours. This step is crucial to reduce basal levels of MAPK pathway activation.
-
This compound Pre-treatment:
-
Prepare a working solution of this compound in serum-free medium from a concentrated stock solution (e.g., in DMSO). A typical final concentration range to test is 10-100 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Aspirate the serum-free medium and add the medium containing this compound or vehicle.
-
Incubate for 1-2 hours at 37°C.
-
-
EGF Stimulation:
-
Prepare a working solution of EGF in serum-free medium. A typical final concentration is 10-100 ng/mL.
-
Add the EGF solution directly to the wells containing the this compound or vehicle and incubate for 5-15 minutes at 37°C. This is a short stimulation to capture the peak of ERK phosphorylation.
-
-
Cell Lysis:
-
Immediately after stimulation, place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Protocol 2: In Vitro Kinase Assay to Determine IC50
This protocol provides a general framework for determining the IC50 of this compound against a specific kinase in the MAPK pathway (e.g., purified MEK1 or ERK2).
Materials:
-
This compound
-
Purified, active kinase (e.g., MEK1, ERK2)
-
Kinase-specific substrate (e.g., inactive ERK2 for MEK1 assay, or a peptide substrate like Myelin Basic Protein (MBP) for ERK2 assay)
-
Kinase assay buffer (specific to the kinase)
-
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based kits)
-
96-well assay plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the kinase assay buffer. The concentration range should span several orders of magnitude around the expected IC50. Include a vehicle control (DMSO).
-
Kinase Reaction Setup:
-
In each well of a 96-well plate, add the kinase assay buffer, the purified kinase, and its substrate.
-
Add the diluted this compound or vehicle to the respective wells.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding ATP. If using radiolabeled ATP, ensure appropriate safety precautions are taken.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 20-30 minutes). The reaction time should be within the linear range of the assay.
-
-
Stop Reaction and Quantify:
-
Stop the reaction according to the specific assay format (e.g., by adding a stop solution, or by spotting the reaction mixture onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this involves washing the membranes to remove unincorporated [γ-³²P]ATP and then measuring the radioactivity using a scintillation counter. For luminescence-based assays, follow the kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log-transformed inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Inhibition of the MAPK pathway by this compound.
Caption: Experimental workflow for Western Blot analysis.
Application Notes and Protocols for In Vivo Administration of (Z)-Tyrphostin A51
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are intended for investigational use only by qualified scientific professionals. The information provided is based on available data for (Z)-Tyrphostin A51 and structurally related compounds. No definitive in vivo efficacy or toxicity data for this compound has been reported in the available scientific literature. Therefore, the protocols and dosages provided herein are proposed starting points and will require significant optimization and validation by the end-user. Appropriate institutional guidelines for animal care and use must be strictly followed.
Introduction
This compound, also known as AG-183, is a potent inhibitor of protein tyrosine kinases (PTKs).[1] It has been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in various human cancers.[1] In vitro studies have demonstrated its ability to suppress cancer cell proliferation and induce apoptosis. These findings provide a strong rationale for the evaluation of this compound in in vivo cancer models.
This document provides proposed protocols for the formulation and administration of this compound for preclinical in vivo studies, primarily focusing on xenograft models in mice. It also includes recommendations for assessing pharmacokinetics and potential anti-tumor efficacy.
Mechanism of Action: EGFR Signaling Pathway
This compound exerts its biological effects by inhibiting the tyrosine kinase activity of the EGFR. This prevents the autophosphorylation of the receptor upon ligand binding (e.g., EGF), thereby blocking the downstream activation of critical signaling cascades that promote cell proliferation, survival, and angiogenesis.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary (Hypothetical)
Due to the lack of specific in vivo data for this compound, the following tables are presented as templates for data collection. The values for the related compound RG-13022 are included for reference.[2]
Table 1: Pharmacokinetic Parameters of Tyrphostins in Mice
| Compound | Dose (mg/kg) | Route | T½ (min) | Cmax (µM) | Clearance | Reference |
| This compound | User-defined | User-defined | To be determined | To be determined | To be determined | N/A |
| RG-13022 | 20 | i.p. | 50.4 | < 1 (at 20 min) | Rapid | [2] |
Table 2: In Vivo Anti-Tumor Efficacy (Example Data)
| Treatment Group | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | N/A | Daily | 0 | +2.5 |
| This compound | User-defined | User-defined | To be determined | To be determined |
| Positive Control | Compound-specific | Compound-specific | To be determined | To be determined |
Experimental Protocols
Formulation of this compound for In Vivo Administration
This compound is poorly soluble in aqueous solutions. The following is a proposed formulation protocol for intraperitoneal (i.p.) injection. Note: This formulation should be prepared fresh before each use and sterility must be maintained.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile
-
Saline (0.9% NaCl), sterile
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the powder completely. The volume of DMSO should be kept to a minimum, ideally ≤10% of the final injection volume.
-
Vortex briefly until the solution is clear.
-
Add PEG400 to the solution and mix thoroughly. A common ratio is 40% PEG400 of the final volume.
-
Add sterile saline to reach the final desired concentration and volume.
-
Vortex the final solution to ensure it is homogenous.
-
Visually inspect the solution for any precipitation before drawing it into the syringe.
Example Formulation for a 20 mg/kg dose in a 20g mouse (injection volume of 200 µL):
-
Desired final concentration: 2 mg/mL
-
Final volume per injection: 0.2 mL
-
Amount of this compound per mouse: 0.4 mg
-
Vehicle composition: 10% DMSO, 40% PEG400, 50% Saline
-
Volume of DMSO: 20 µL
-
Volume of PEG400: 80 µL
-
Volume of Saline: 100 µL
-
In Vivo Anti-Tumor Efficacy Study in a Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft model.
Caption: Workflow for an in vivo xenograft efficacy study.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NU/J or NOD.CB17-Prkdcscid/J).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of a suitable cancer cell line (e.g., one with high EGFR expression) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., vehicle control, this compound, positive control).
-
Treatment Administration:
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
Observe the animals daily for any clinical signs of distress.
-
-
Endpoint and Analysis:
-
Continue the study until tumors in the control group reach a predetermined endpoint size or for a fixed duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be processed for further analysis (e.g., histology, western blotting for target engagement).
-
Intraperitoneal (i.p.) Injection Procedure in Mice
This protocol provides a standard method for intraperitoneal injection.
Caption: Logical flow for a safe intraperitoneal injection in a mouse.
Protocol:
-
Restraint: Properly restrain the mouse to expose the abdomen. The mouse should be held securely with its head tilted slightly downwards.
-
Locate Injection Site: The injection site is in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is aspirated. If fluid is aspirated, discard the syringe and re-attempt with a fresh preparation at a different site.
-
Injection: If aspiration is clear, inject the substance smoothly. The maximum recommended injection volume is 10 mL/kg.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Observation: Observe the mouse for several minutes post-injection for any adverse reactions.
Safety and Toxicology Considerations
-
The toxicity profile of this compound in vivo is unknown.
-
Initial studies should include a dose-escalation phase to determine the maximum tolerated dose (MTD).
-
Monitor animals closely for signs of toxicity, including weight loss, changes in behavior, and ruffled fur.
-
The vehicle components (DMSO, PEG400) can have their own toxicities at high concentrations. It is crucial to include a vehicle-only control group in all experiments.
References
Application Notes and Protocols for Cell-Based Assays with (Z)-Tyrphostin A51
For Researchers, Scientists, and Drug Development Professionals
(Z)-Tyrphostin A51 , also known as Tyrphostin A51 and AG-183, is a potent inhibitor of protein tyrosine kinases (PTKs), with notable activity against the Epidermal Growth Factor Receptor (EGFR).[1][2] Its ability to modulate cellular signaling pathways makes it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for key cell-based assays to investigate the biological effects of this compound, focusing on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
This compound exerts its biological effects by inhibiting the tyrosine kinase activity of EGFR.[3][4] EGFR is a transmembrane receptor that, upon binding to ligands such as Epidermal Growth Factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[3][5] By blocking the autophosphorylation of EGFR, this compound effectively abrogates these downstream signals, leading to cell growth inhibition and induction of apoptosis in cancer cells that are dependent on EGFR signaling.[4][5]
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize the inhibitory effects of this compound and related tyrphostins on cancer cell lines.
Table 1: IC50 Values of Tyrphostins on Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Tyrphostin A9 | HCT-116 | Colorectal Carcinoma | ~20 | |
| Tyrphostin A9 | HT-29 | Colorectal Carcinoma | >50 | |
| Tyrphostin AG17 | HL-60 | Promyelocytic Leukemia | 1.5 | [5] |
| Tyrphostin AG17 | Panel of 12 other human tumor cell lines | Various | 0.7 - 4.0 | [5] |
Table 2: Effects of Tyrphostins on Cell Proliferation and Cell Cycle
| Compound | Cell Line | Effect | Observations | Reference |
| Tyrphostin AG213 | HT-29 | Inhibition of Proliferation | Blocks proliferation at 45-450 µM | [2] |
| Tyrphostin AG17 | OCI-Ly8 | Cell Cycle Arrest | Induces G1 phase arrest | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound
-
Target cancer cell line (e.g., A431, HCT-116)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caption: Distinguishing cell states in the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Cell Harvesting: Collect cells by trypsinization, then centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Caption: Workflow for analyzing cell cycle distribution by flow cytometry.
References
- 1. Epidermal growth factor receptor inhibition by tyrphostin 51 induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrphostin induces non-apoptotic programmed cell death in colon tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The tryphostin AG17 induces apoptosis and inhibition of cdk2 activity in a lymphoma cell line that overexpresses bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (Z)-Tyrphostin A51
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-Tyrphostin A51. The information is presented in a question-and-answer format to directly address common solubility issues and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as AG-183, is a potent inhibitor of protein tyrosine kinases (PTKs).[1][2] Its primary mechanism of action is the inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase.[3] By binding to the PTK domain of the EGFR, it blocks the downstream signaling pathways, such as the MAPK/ERK pathway, that are crucial for cell proliferation, differentiation, and survival.[4] This inhibition ultimately leads to a reduction in cellular tyrosyl phosphorylation levels.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2][5] It is sparingly soluble in aqueous solutions.
Q3: How should I store this compound powder and stock solutions?
Proper storage is critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In DMSO | -80°C | 6 months |
| -20°C | 1 month |
Data compiled from multiple sources. Always refer to the manufacturer's specific recommendations.
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into single-use volumes.[1] The presence of water can accelerate hydrolysis, so ensure the use of anhydrous DMSO and tightly sealed storage vials.[5]
Troubleshooting Guide: Solubility Issues
Issue 1: this compound powder is not dissolving in DMSO.
Possible Causes:
-
Insufficient Solvent Volume: The concentration may be too high for the volume of DMSO used.
-
Inadequate Dissolution Technique: Simple mixing or vortexing may not be sufficient.
-
Quality of DMSO: The DMSO may have absorbed moisture, which can negatively impact the solubility of hydrophobic compounds.[1][2]
Solutions:
-
Verify Concentration: Ensure you are not exceeding the recommended solubility limits (see table below).
-
Use Heat and Sonication: Gently warm the solution to 37°C and use a bath sonicator for 10-30 minutes to aid dissolution.[1]
-
Use Fresh, Anhydrous DMSO: Always use a new, unopened bottle of anhydrous, high-purity DMSO for preparing stock solutions.[1][2]
Issue 2: Precipitate forms after diluting the DMSO stock solution in aqueous cell culture media.
Possible Causes:
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock into a large volume of aqueous media can cause the hydrophobic compound to precipitate out of solution.
-
High Final Concentration: The final concentration of this compound in the media may exceed its aqueous solubility limit.
-
Low Temperature of Media: Adding a room temperature or cold stock solution to cold media can decrease solubility.
-
Interaction with Media Components: Components in the media, such as proteins in fetal bovine serum (FBS) or certain salts, can interact with the compound and reduce its solubility.
Solutions:
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise (serial) dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) cell culture medium. Then, use this intermediate dilution to prepare your final working concentrations.
-
Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution.
-
Optimize Mixing Technique: Add the DMSO stock solution dropwise into the pre-warmed media while gently swirling the flask. This helps to ensure rapid and even dispersion of the compound.
-
Limit Final DMSO Concentration: The final concentration of DMSO in your cell culture experiment should generally be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid solvent-induced cellular toxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Quantitative Solubility Data
| Solvent | Concentration | Molarity | Notes |
| DMSO | 50 mg/mL | 186.41 mM | May require ultrasonic and warming.[1] |
| DMSO | 20 mg/mL | 74.56 mM | Requires sonication.[2] |
| DMSO | 5 mg/mL | 18.64 mM | Soluble.[3] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 50 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 268.23 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Bath sonicator
Methodology:
-
In a sterile environment, weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 74.56 µL of anhydrous DMSO to the tube to achieve a final concentration of 50 mM.
-
Vortex the tube for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.
-
Following warming, place the tube in a bath sonicator for 15-30 minutes, or until the solution is clear.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (Fluorescence-Based)
This protocol is a general guideline for assessing the inhibitory activity of (Z)-Tyrph-ostin A51 on EGFR kinase.
Materials:
-
Recombinant human EGFR enzyme
-
ATP
-
Fluorescent peptide substrate
-
Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA)
-
This compound stock solution in DMSO
-
384-well assay plates
-
Fluorescence plate reader
Methodology:
-
Prepare serial dilutions of the this compound stock solution in 100% DMSO.
-
In a 384-well plate, pre-incubate the EGFR enzyme with the serially diluted this compound or DMSO (vehicle control) for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding a pre-mixed solution of ATP and the fluorescent peptide substrate to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence emission at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
Signaling Pathway Diagram
This compound inhibits the EGFR, which is a critical upstream component of the Ras-Raf-MEK-ERK (MAPK) signaling pathway. This pathway plays a key role in regulating cell growth and proliferation.
References
Technical Support Center: (Z)-Tyrphostin A51
This guide provides detailed information and troubleshooting for dissolving and using (Z)-Tyrphostin A51 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).
Q2: What is the solubility of this compound in different solvents?
A2: The solubility of this compound has been reported in DMSO. Information on its solubility in aqueous solutions or ethanol is limited. We recommend performing a small-scale solubility test before preparing a large stock solution.
Data on Solubility
| Solvent | Reported Solubility | Notes |
| DMSO | 20 mg/mL[1] | Sonication may be required to fully dissolve the compound. It is also noted that hygroscopic DMSO can impact solubility, so using a fresh, anhydrous grade is recommended.[1] |
Q3: How should I prepare a stock solution of this compound?
A3: For detailed instructions, please refer to the "Experimental Protocols" section below for a step-by-step guide on preparing a stock solution.
Q4: How should I store the solid compound and stock solutions of this compound?
A4: Solid this compound should be stored at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | Insufficient mixing or low temperature. | Gently warm the solution to 37°C and use a vortex or sonicator to aid dissolution.[1] Ensure you are using a fresh, anhydrous grade of DMSO.[1] |
| Precipitation observed after adding to aqueous buffer. | The compound has limited solubility in aqueous solutions. | The final concentration of DMSO in your aqueous buffer should be kept low, typically below 0.5%, to maintain solubility. Perform a pilot experiment to determine the maximum tolerable DMSO concentration for your specific experimental conditions. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage. | Ensure that stock solutions are stored in small aliquots at the recommended temperature to minimize freeze-thaw cycles.[2] Protect solutions from light. |
Experimental Protocols
Protocol for Dissolving this compound
This protocol provides a step-by-step method for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Pre-warm the DMSO: If the compound is difficult to dissolve, warm the DMSO to 37°C before use.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of pre-warmed DMSO to the tube to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the calculated volume of DMSO).
-
Dissolve the Compound: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, you can use one of the following methods:
-
Sonication: Sonicate the tube for 5-10 minutes.
-
Gentle Heating: Briefly warm the solution at 37°C for 5-10 minutes, followed by vortexing.
-
-
Visually Inspect: Ensure the solution is clear and free of any particulate matter before use.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C or -80°C.
Visualizations
Dissolution Workflow for this compound
Caption: A flowchart illustrating the step-by-step process for dissolving this compound.
EGFR Signaling Pathway and Inhibition by this compound
References
(Z)-Tyrphostin A51 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (Z)-Tyrphostin A51 in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). For optimal stability, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO, aliquot it into single-use volumes, and store it under the conditions outlined in the table below. Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. The presence of water may accelerate hydrolysis, so it is crucial to use anhydrous DMSO and tightly sealed storage vials.
Q2: Is this compound sensitive to light?
A2: Yes, similar to other tyrphostin compounds, this compound is expected to be sensitive to light. Exposure to light can cause photoisomerization to the (E)-isomer in solution and potential photodegradation in the solid state. Therefore, it is critical to protect solutions and solid compounds from light by using amber vials or by wrapping containers in aluminum foil. Experiments should be conducted under subdued lighting conditions whenever possible.
Q3: What is the stability of this compound in aqueous solutions and cell culture media?
Q4: How does this compound inhibit its target?
A4: this compound is a potent inhibitor of protein tyrosine kinases (PTKs), with a primary target being the Epidermal Growth Factor Receptor (EGFR) kinase. It functions by competing with ATP for its binding site on the kinase domain of the receptor. This inhibition prevents the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways, such as the MAPK and Akt pathways, which are crucial for cell proliferation and survival.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected inhibitory activity | 1. Degradation of this compound stock solution: Improper storage, repeated freeze-thaw cycles, or contamination with water. 2. Degradation in experimental media: Instability in aqueous solutions over the course of the experiment. 3. Photodegradation: Exposure of the compound to light. | 1. Prepare fresh aliquots of the stock solution from solid compound. Ensure the use of anhydrous DMSO and proper storage conditions (-80°C for long-term). 2. Prepare fresh dilutions of this compound in your experimental media immediately before use. For longer experiments, consider replenishing the media with freshly diluted compound at appropriate intervals. 3. Protect all solutions containing this compound from light by using amber vials or covering them with foil. |
| Precipitation of the compound in cell culture media | Low solubility in aqueous media: The final concentration of DMSO in the culture media may not be sufficient to maintain solubility. | Ensure the final DMSO concentration in your cell culture media is kept as low as possible (typically ≤ 0.5%) while still maintaining the solubility of this compound. Perform a solubility test at your desired final concentration before proceeding with your experiment. |
| High background or off-target effects | Compound degradation products: Degraded this compound may have different biological activities. | Use freshly prepared solutions and follow strict storage and handling protocols to minimize degradation. |
| Cell toxicity unrelated to EGFR inhibition | High DMSO concentration: The vehicle (DMSO) can be toxic to some cell lines at higher concentrations. | Perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your experiments. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions in Anhydrous DMSO
| Storage Temperature | Duration | Stability |
| -20°C | 1 month | Stable |
| -80°C | 6 months | Stable |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm a vial of anhydrous dimethyl sulfoxide (DMSO) to room temperature.
-
Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected (amber) vials.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: General Assay for Assessing this compound Stability in Aqueous Buffer
-
Prepare a fresh dilution of this compound from a DMSO stock solution into the aqueous buffer of interest (e.g., PBS, Tris-HCl) at the desired final concentration. Ensure the final DMSO concentration is consistent across all samples.
-
Divide the solution into multiple aliquots in light-protected tubes.
-
Incubate the aliquots at different temperatures (e.g., 4°C, 25°C, 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot from each temperature condition and immediately freeze it at -80°C to stop any further degradation.
-
Analyze the concentration of intact this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the percentage of remaining this compound at each time point relative to the 0-hour time point to determine the degradation rate.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for using this compound.
Technical Support Center: (Z)-Tyrphostin A51
This guide provides researchers, scientists, and drug development professionals with essential information for the effective storage and use of (Z)-Tyrphostin A51.
Frequently Asked Questions (FAQs)
1. How should I store this compound?
Proper storage is crucial to maintain the stability and activity of the compound. Storage conditions differ for the powdered form and solutions.
-
Powdered Form: Unopened this compound powder should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1][2]
-
In Solvent: Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1]
2. What is the best solvent for dissolving this compound?
The recommended solvent is Dimethyl Sulfoxide (DMSO).[1][3]
3. I am having trouble dissolving the compound. What can I do?
This compound can sometimes be difficult to dissolve. Here are some tips:
-
Use newly opened, anhydrous (hygroscopic) DMSO, as absorbed water can significantly impact solubility.[1][3]
-
The maximum solubility in DMSO is approximately 20 mg/mL (74.56 mM).[3][4]
4. My compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
Precipitation in aqueous solutions is a common issue. To mitigate this, ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and that the stock solution is added to the medium with vigorous vortexing or mixing. Preparing intermediate dilutions in a serum-containing medium before the final dilution can also improve solubility.
5. What is the mechanism of action for this compound?
This compound is a potent inhibitor of protein tyrosine kinases (PTKs).[1][3][5][6] It functions by blocking the phosphorylation of tyrosine residues on substrate proteins, thereby interfering with downstream signaling pathways. It has been shown to reduce overall cellular tyrosyl phosphorylation levels and inhibit Epidermal Growth Factor (EGF)-induced cell proliferation.[1][3][6]
Data Presentation
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Stability Duration |
| Powder | -20°C | 3 years[1][2] |
| 4°C | 2 years[1][2] | |
| In Solvent (DMSO) | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Table 2: Solubility Information
| Solvent | Maximum Concentration | Molar Concentration |
| DMSO | 20 mg/mL[3][4] | 74.56 mM[3][4] |
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution (10 mM)
-
Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
Weighing: Accurately weigh the desired amount of powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.68 mg of this compound (Molecular Weight: 268.23).
-
Dissolution: Add the appropriate volume of new, anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath or gentle warming to ensure the compound is fully dissolved.[3] Visually inspect the solution to confirm there are no visible particulates.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.
Visualizations
Caption: Inhibition of the EGFR signaling pathway by this compound.
Caption: Standard workflow for an in-vitro cell-based assay using this compound.
References
Technical Support Center: (Z)-Tyrphostin A51
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (Z)-Tyrphostin A51. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as AG-183, is a potent inhibitor of protein tyrosine kinases (PTKs).[1][2] Its primary mechanism of action is the inhibition of the epidermal growth factor (EGF) receptor kinase, which plays a crucial role in cell proliferation and signaling pathways.[3] By blocking the tyrosine kinase activity of the EGF receptor, this compound can inhibit EGF-dependent cell proliferation.[2][4]
Q2: What are the optimal storage conditions for this compound to prevent degradation?
To ensure the stability and longevity of this compound, it is critical to adhere to the recommended storage conditions. These conditions vary depending on whether the compound is in solid form or dissolved in a solvent.
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3] When preparing stock solutions, it is recommended to use freshly opened, anhydrous DMSO to minimize the presence of water, which can promote hydrolysis.[5][6] The use of ultrasonic warming may be necessary to achieve the desired concentration.[1] Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
Q4: What are the likely degradation pathways for this compound?
The chemical structure of this compound contains nitrile groups, which are susceptible to hydrolysis, especially in the presence of water, acids, or bases. While specific degradation studies on this compound are not widely published, a related compound, Tyrphostin A9, has been shown to degrade via hydrolysis.[7] This process involves the conversion of the nitrile groups to amides and subsequently to carboxylic acids. Therefore, hydrolysis is the most probable degradation pathway for this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Verify that the compound has been stored according to the recommendations in the table above. 2. Prepare fresh stock solutions from powder. 3. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 4. Perform a stability assay (see protocol below) to check the integrity of your compound. |
| Inconsistent experimental results. | Partial degradation of the compound leading to variable effective concentrations. | 1. Ensure consistent and proper preparation of stock solutions. 2. Use freshly prepared working solutions for each experiment. 3. Minimize the time working solutions are kept at room temperature or in aqueous buffers. |
| Precipitation of the compound in aqueous buffers. | Low solubility of this compound in aqueous solutions. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the aqueous buffer is sufficient to maintain solubility, but does not exceed a level that affects the biological system. 2. Prepare the final dilution immediately before use. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | 3 years | [1][8][9] |
| Powder | 4°C | 2 years | [1][8][9] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [1] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [1] |
Experimental Protocols
Protocol: Stability Assessment of this compound using a Stability-Indicating HPLC Method
This protocol outlines a forced degradation study to assess the stability of this compound and to develop a stability-indicating analytical method.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Prepare a working solution by diluting the stock solution with the mobile phase to a final concentration of 100 µg/mL.
3. Forced Degradation Studies:
-
Acid Hydrolysis: Mix equal volumes of the working solution and 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Mix equal volumes of the working solution and 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Mix equal volumes of the working solution and 30% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound at 60°C for 48 hours. Dissolve in the mobile phase to the working concentration before injection.
-
Photolytic Degradation: Expose the working solution to direct sunlight or a photostability chamber for 24 hours.
4. HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (determined by UV scan).
-
Inject the untreated working solution and the samples from the forced degradation studies.
5. Data Analysis:
-
Compare the chromatograms of the stressed samples with the untreated sample.
-
A stability-indicating method is one that can resolve the main peak of this compound from any degradation product peaks.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed and unstressed samples.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the stability assessment of this compound.
References
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsm.com [ijpsm.com]
- 4. A Stability Indicating Method Development and Validation for Separation of Process Related Impurities and Characterization of Unknown Impurities of Tyrosine Kinase Inhibitor Ibrutinib Using QbD Approach by RP-HPLC, NMR Spectroscopy and ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US8263804B2 - Conversion of nitrile compounds into corresponding carboxylic acids and esters - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ricerca.unich.it [ricerca.unich.it]
- 9. mdpi.com [mdpi.com]
Technical Support Center: (Z)-Tyrphostin A51
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using (Z)-Tyrphostin A51. The information is designed to help anticipate and address potential experimental challenges, with a focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as AG-183, is a potent inhibitor of protein tyrosine kinases (PTKs).[1][2] It has been shown to inhibit the volume-dependent release of [3H]taurine and reduce cellular tyrosyl phosphorylation levels.[1][2] Additionally, it inhibits both basal and EGF-induced human bone cell proliferation, suggesting it targets pathways downstream of the Epidermal Growth Factor Receptor (EGFR).[1][2][3]
Q2: I'm observing cellular effects at concentrations different from the reported IC50. Could this be due to off-target effects?
It is possible. Discrepancies between expected and observed effective concentrations can indicate that the inhibitor is interacting with unintended molecular targets.[4] All kinase inhibitors have the potential to bind to multiple kinases, sometimes with varying potency.[5] It is crucial to determine if the observed phenotype is a result of inhibiting the intended target or an off-target kinase.[6]
Q3: How can I experimentally determine if this compound is causing off-target effects in my cellular model?
Several experimental strategies can be employed to identify potential off-target effects:
-
Kinome Profiling: This involves screening the inhibitor against a large panel of kinases to assess its selectivity.[4][6]
-
Phenotypic Screening: Carefully compare the observed cellular phenotype with the known consequences of inhibiting the primary target. Any deviations may suggest off-target activity.[4]
-
Rescue Experiments: If possible, transfecting cells with a drug-resistant mutant of the intended target kinase should reverse the on-target effects but not the off-target effects.[4]
-
Western Blotting: Analyze the phosphorylation status of key downstream effectors of the intended target. Also, examine proteins in related signaling pathways that are not expected to be affected.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound and provides systematic approaches to troubleshoot them.
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| High levels of cytotoxicity at effective concentrations. | Off-target kinase inhibition. | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[4] 2. Test inhibitors with different chemical scaffolds that target the same primary kinase. | 1. Identification of unintended kinase targets that may be responsible for the cytotoxicity. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[4] |
| Compound solubility issues. | 1. Verify the solubility of this compound in your specific cell culture media. 2. Prepare fresh stock solutions and use appropriate solvents as recommended by the supplier.[1] | Improved compound delivery and reduced non-specific toxicity. | |
| Inconsistent or unexpected experimental results. | Off-target pathway activation or inhibition. | 1. Use Western blotting to probe the phosphorylation status of key proteins in related signaling pathways (e.g., other receptor tyrosine kinase pathways, MAPK/ERK, PI3K/Akt).[4] 2. Consider using chemical proteomics to identify all potential protein-drug interactions in an unbiased manner.[7] | Identification of paradoxically activated or inhibited pathways that could explain the unexpected results. |
| Retroactivity in signaling pathways. | 1. Analyze the structure of the signaling network to identify potential for retroactive signal propagation.[8] 2. Develop a computational model of the pathway to simulate the effects of inhibitor binding.[8] | Understanding how inhibition of a downstream kinase can affect upstream components, leading to off-target effects.[8] | |
| Observed phenotype does not match the known function of the primary target. | The phenotype is driven by an off-target effect. | 1. Conduct a phenotypic screen comparing the effects of this compound to other known inhibitors of the primary target.[4] 2. Perform rescue experiments with a drug-resistant mutant of the primary target.[4] | Confirmation of whether the observed phenotype is on-target or off-target. |
Experimental Protocols
Kinome Profiling
Objective: To determine the selectivity of this compound against a broad range of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.
-
Data Analysis: The results are usually provided as a percentage of inhibition or remaining activity for each kinase at the tested concentration. A dose-response curve can then be generated for any significantly inhibited kinases to determine the IC50 values.[6]
Western Blotting for Off-Target Pathway Analysis
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in on-target and potential off-target signaling pathways.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations and time points. Include a vehicle control.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of proteins in the target pathway (e.g., p-EGFR, EGFR) and potential off-target pathways (e.g., p-JNK, JNK, p-ERK, ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A significant change in the phosphorylation of proteins in unexpected pathways would suggest off-target effects.[4]
Visualizations
Caption: Workflow for investigating potential off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
Caption: A logical flow for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Epidermal growth factor receptor inhibition by tyrphostin 51 induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing (Z)-Tyrphostin A51 treatment duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with (Z)-Tyrphostin A51.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as (Z)-AG-183, is a potent inhibitor of protein tyrosine kinases (PTKs).[1] Its primary mechanism involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, thereby blocking downstream signaling pathways that regulate cell proliferation and survival.[2] By interfering with the autophosphorylation of EGFR, this compound can effectively reduce cellular tyrosyl phosphorylation levels.[1][3]
Q2: What is the optimal concentration of this compound to use in my experiments?
The optimal concentration is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. As a starting point, this compound has been shown to inhibit EGFR tyrosine kinase with an IC50 of 800 nM.[2] For cell-based assays, concentrations in the low micromolar range are often effective. For example, a similar tyrphostin, AG17, exhibited IC50 values ranging from 0.7 to 4.0 µM in a panel of 13 human tumor cell lines.[4]
Q3: How long should I treat my cells with this compound?
The optimal treatment duration depends on the experimental endpoint.
-
For inhibition of EGFR phosphorylation: Short incubation times (e.g., 30 minutes to 4 hours) are typically sufficient to observe a significant reduction in p-EGFR levels.
-
For cell viability or apoptosis assays: Longer incubation times (e.g., 24, 48, or 72 hours) are generally required to observe significant effects on cell proliferation and death.[5][6]
It is highly recommended to perform a time-course experiment to determine the optimal treatment duration for your specific cell line and experimental goals.
Q4: How should I prepare and store this compound?
This compound should be dissolved in an appropriate solvent, such as DMSO, to create a stock solution. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C.[3] The product information sheet from the supplier should be consulted for specific storage recommendations.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Assay Type |
| EGFR | 800 nM | In vitro kinase assay |
Table 2: Inhibitory Activity of Other Tyrphostins in Cell-Based Assays (for reference)
| Compound | Cell Line(s) | IC50 | Treatment Duration |
| Tyrphostin AG17 | Panel of 13 human tumor cell lines | 0.7 - 4.0 µM | Not specified |
| Tyrphostin | H-345 and H-69 (SCLC) | 7 µM | Not specified |
Note: The data in Table 2 is for related tyrphostin compounds and should be used as a general guide. The optimal concentration and treatment time for this compound should be determined empirically for each specific cell line and experiment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for EGFR Phosphorylation
This protocol outlines the steps to assess the inhibitory effect of this compound on EGFR phosphorylation.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the chosen duration (e.g., 1-4 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot for total EGFR and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated EGFR compared to total EGFR and the loading control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of cell viability | - Concentration of this compound is too low.- Treatment duration is too short.- Compound has degraded. | - Perform a dose-response experiment with a wider concentration range.- Increase the treatment duration (e.g., up to 72 hours).- Prepare fresh stock solutions from powder. Ensure proper storage of stock solutions (aliquoted at -20°C or -80°C). |
| High variability between replicates | - Inconsistent cell seeding.- Pipetting errors.- Uneven drug distribution. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be careful during serial dilutions.- Gently mix the plate after adding the compound. |
| Unexpected increase in cell viability at low concentrations | - Some tyrphostins can have agonistic effects at low concentrations in certain cell types. | - This may be a real biological effect. If unexpected, confirm with a different viability assay. Test a wider range of concentrations to see if the effect is biphasic. |
| Inconsistent inhibition of EGFR phosphorylation | - Suboptimal treatment time.- Lysates not prepared properly (phosphatase activity).- Issues with western blot procedure. | - Optimize the treatment duration (shorter times may be more effective).- Always use fresh phosphatase inhibitors in your lysis buffer and keep samples on ice.- Review your western blot protocol for antibody concentrations, blocking, and washing steps. |
| Cell death observed is not consistent with EGFR inhibition | - Off-target effects of the compound. | - Some tyrphostins have been reported to cause mitochondrial dysfunction, leading to cell death independent of EGFR inhibition.[4][7] Consider performing assays to assess mitochondrial membrane potential (e.g., with TMRE or JC-1) or ATP levels. |
Visualizations
Caption: EGFR signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for optimizing treatment conditions.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evidence that tyrphostins AG10 and AG18 are mitochondrial uncouplers that alter phosphorylation-dependent cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (Z)-Tyrphostin A51 and Normal Cell Cytotoxicity
Welcome to the technical support center for researchers utilizing (Z)-Tyrphostin A51. This resource provides essential information regarding the cytotoxic effects of this compound on normal, non-malignant cells. Below you will find frequently asked questions, detailed troubleshooting guides for common experimental issues, and comprehensive experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as AG-183, is a potent inhibitor of protein tyrosine kinases (PTKs). Its primary target is the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell proliferation, differentiation, and survival in both normal and cancerous cells.[1][2] By binding to the ATP-binding site of the EGFR's intracellular kinase domain, this compound blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK MAPK and PI3K-AKT-mTOR pathways. In normal tissues, these pathways are crucial for maintaining homeostasis, tissue repair, and regeneration.[1]
Q2: Does this compound exhibit cytotoxicity towards normal cells?
Yes, studies have shown that this compound can exert cytotoxic and anti-proliferative effects on certain types of normal human cells. For instance, it has been observed to inhibit the proliferation of normal human bone cells and induce apoptosis in normal human luteinized granulosa cells.[3] This is because the EGFR signaling pathway, which this compound inhibits, plays a vital role in the physiological processes of these normal cells.[1]
Q3: What are the expected morphological changes in normal cells treated with this compound?
Observed morphological changes can vary depending on the cell type and the concentration of this compound used. Common observations in sensitive normal cells may include decreased cell proliferation, changes in cell shape, detachment from the culture surface, and hallmark features of apoptosis such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.
Q4: Are there known off-target effects of this compound that could affect normal cells?
While this compound is a potent EGFR inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. These off-target activities could contribute to its cytotoxic effects in normal cells by affecting other kinases or cellular processes essential for cell survival. It is crucial to perform dose-response experiments to distinguish between on-target EGFR inhibition and potential off-target toxicity.
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxic effects of Tyrphostin A51 on normal cells. Data for this compound is limited in the public domain, and researchers are encouraged to determine the IC50 values for their specific normal cell lines of interest.
| Cell Line/Type | Assay | Endpoint | Result | Citation |
| Normal Human Bone Cells | Proliferation Assay | Inhibition of basal and EGF-induced proliferation | Not specified | [3] |
| Human Peripheral Blood Mononuclear Cells (PBM) | Cytotoxicity Assay | Enhanced IL-2-induced cytotoxicity (biphasic) | Not specified | [1] |
| Psoriatic Keratinocytes | Growth Assay | Growth arrest without adverse cytotoxic effects | Not specified | [4] |
Note: IC50 values are highly dependent on the cell line, assay type, and experimental conditions. The data presented here should be used as a reference, and it is recommended to perform independent dose-response studies.
Troubleshooting Guides
Encountering unexpected results is a common part of the research process. This guide addresses potential issues you might face during your experiments with this compound and normal cells.
Issue 1: High variability in cytotoxicity assay results between replicates.
-
Possible Cause: Inconsistent cell seeding density, uneven distribution of cells in the microplate wells, or variability in the final concentration of this compound.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension: After trypsinization, gently pipette the cell suspension to break up clumps before counting and seeding.
-
Optimize cell seeding density: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line to ensure logarithmic growth throughout the assay period.
-
Proper mixing: Thoroughly mix the this compound stock solution before each dilution and ensure complete mixing of the compound in the culture medium within each well.
-
Edge effects: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media instead.
-
Issue 2: No significant cytotoxicity observed in normal cells at expected concentrations.
-
Possible Cause: The specific normal cell line may be resistant to EGFR inhibition, the compound may have degraded, or the assay incubation time may be insufficient.
-
Troubleshooting Steps:
-
Confirm EGFR expression: Verify that your normal cell line expresses EGFR at a sufficient level for this compound to elicit an effect.
-
Check compound integrity: this compound is light-sensitive and should be stored properly in the dark at -20°C. Prepare fresh dilutions for each experiment.
-
Extend incubation time: Some cell lines may require a longer exposure to the inhibitor to exhibit cytotoxic effects. Consider extending the incubation period (e.g., 48 or 72 hours).
-
Use a positive control: Include a compound with known cytotoxicity to your cell line to ensure the assay is performing as expected.
-
Issue 3: Discrepancy between results from different cytotoxicity assays (e.g., MTT vs. Apoptosis assay).
-
Possible Cause: Different assays measure different cellular parameters. MTT assays measure metabolic activity, which may not always directly correlate with the induction of apoptosis, especially at early time points.
-
Troubleshooting Steps:
-
Understand the assay principles: Be aware of what each assay measures. An anti-proliferative effect (measured by cell counting or confluence) may occur without immediate cell death (measured by apoptosis assays).
-
Time-course experiments: Perform a time-course experiment to understand the kinetics of the cellular response to this compound. Inhibition of metabolic activity might precede the morphological and biochemical signs of apoptosis.
-
Multiplex assays: If possible, use multiplexing assays that can measure multiple parameters (e.g., viability, cytotoxicity, and apoptosis) in the same well to get a more comprehensive picture of the cellular response.
-
Experimental Protocols
Below are detailed methodologies for key experiments to assess the cytotoxicity of this compound in normal cells.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Normal human cell line of interest (e.g., HFF-1, HaCaT, HUVEC)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Solubilization and Measurement:
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells by pipetting up and down.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Normal human cell line of interest
-
6-well plates
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General workflow for assessing cytotoxicity of this compound.
References
- 1. Agonistic effects of tyrphostins on human peripheral mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative effects of tyrosine kinase inhibitors (tyrphostins) on human bladder and renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tyrphostins suppress the growth of psoriatic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with (Z)-Tyrphostin A51
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (Z)-Tyrphostin A51 (also known as AG-183). Inconsistent experimental results can be a significant challenge, and this resource aims to provide solutions to common issues encountered when using this potent protein tyrosine kinase (PTK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of protein tyrosine kinases (PTKs).[1] It functions by competing with ATP for the binding site on the kinase domain, thereby preventing the autophosphorylation and activation of downstream signaling pathways. A primary target of this compound is the Epidermal Growth Factor Receptor (EGFR), leading to the inhibition of EGF-induced cell proliferation and a reduction in overall cellular tyrosine phosphorylation levels.[1]
Q2: My results with this compound are inconsistent. What are the most common causes?
Inconsistent results with tyrphostin compounds can often be attributed to the stability of the inhibitor itself. Key factors to consider include:
-
Compound Instability: Some tyrphostin compounds have been shown to be unstable in solution, potentially degrading into more potent inhibitors. This can lead to variability in the observed inhibitory effects.
-
Photoinstability: Certain tyrphostins are sensitive to light and can undergo photoisomerization or cycloaddition, altering their biological activity.
-
Improper Storage: Failure to adhere to recommended storage conditions, such as repeated freeze-thaw cycles of stock solutions, can lead to degradation of the compound. Stock solutions should be aliquoted and stored at -80°C for long-term stability.[1]
-
Solvent Quality: The use of fresh, high-quality solvents (e.g., DMSO) is crucial for consistent solubilization and to avoid introducing impurities that may affect the experiment.
Q3: What are the recommended storage and handling procedures for this compound?
To ensure the integrity and consistent performance of this compound, the following handling and storage guidelines are recommended:
| Condition | Recommendation |
| Powder | Store at -20°C for up to 3 years. |
| Stock Solutions | Prepare in a suitable solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.[1] |
| Handling | Protect from light to prevent potential photodegradation. Use personal protective equipment as outlined in the material safety data sheet (MSDS). |
Q4: Are there known off-target effects for this compound?
-
Use the lowest effective concentration of the inhibitor.
-
Employ a structurally unrelated inhibitor of the same target as a control.
-
Perform rescue experiments by overexpressing a downstream effector of the target pathway.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or weak inhibition of target phosphorylation (e.g., p-EGFR) | Compound Degradation: The inhibitor may have degraded due to improper storage or handling. | Prepare a fresh stock solution of this compound from powder. Ensure proper storage of aliquots at -80°C and protect from light. |
| Suboptimal Inhibitor Concentration: The concentration used may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your system. | |
| Incorrect Treatment Duration: The pre-incubation time with the inhibitor may be insufficient. | Conduct a time-course experiment to determine the optimal duration of inhibitor treatment. | |
| High Cell Confluency: Overly confluent cells can exhibit altered signaling pathway activity. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase during treatment. | |
| Issues with Western Blot Protocol: Problems with lysis buffer, antibody quality, or transfer efficiency. | Ensure your lysis buffer contains fresh protease and phosphatase inhibitors. Validate your primary and secondary antibodies and optimize your Western blot protocol. | |
| High variability between replicate experiments | Inconsistent Compound Activity: Degradation or photoisomerization of the inhibitor between experiments. | Strictly adhere to storage and handling recommendations. Prepare fresh dilutions from a new aliquot for each experiment. |
| Variations in Cell Culture: Differences in cell passage number, confluency, or growth conditions. | Use cells within a consistent passage number range and maintain standardized cell culture practices. | |
| Pipetting Errors: Inaccurate dilution or addition of the inhibitor. | Calibrate pipettes regularly and ensure accurate and consistent preparation of inhibitor dilutions. | |
| Unexpected cellular phenotype or toxicity | Off-Target Effects: At higher concentrations, the inhibitor may be affecting other kinases. | Perform a dose-response curve to identify the lowest effective concentration. Use a second, structurally different inhibitor for the same target to confirm the phenotype. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final solvent concentration in your culture medium is below the toxic threshold for your cell line (typically <0.5%). Include a vehicle-only control in all experiments. |
Quantitative Data
Establishing IC50 Values in Your Cell Line:
| Step | Description |
| 1. Cell Seeding | Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. |
| 2. Inhibitor Treatment | Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO). |
| 3. Viability Assay | Perform a cell viability assay, such as MTT, MTS, or a resazurin-based assay. |
| 4. Data Analysis | Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to calculate the IC50 value. |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-EGFR Inhibition
This protocol outlines the steps to assess the inhibitory effect of this compound on EGFR phosphorylation.
-
Cell Culture and Treatment:
-
Seed cells (e.g., A431, which overexpresses EGFR) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total EGFR and a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Cell Proliferation Assay (MTT)
This protocol measures the effect of this compound on cell viability and proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
-
MTT Assay:
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for using this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting inconsistent results.
References
Impact of freeze-thaw cycles on (Z)-Tyrphostin A51
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of (Z)-Tyrphostin A51. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution has been subjected to multiple freeze-thaw cycles. Is it still viable for my experiments?
A1: Repeated freeze-thaw cycles are strongly discouraged as they can lead to the degradation of this compound, compromising its potency and the reproducibility of your results. It is recommended to aliquot stock solutions upon preparation to minimize the number of freeze-thaw cycles for any given aliquot. For sensitive quantitative assays, it is advisable to use a fresh aliquot that has undergone no more than one freeze-thaw cycle.
Q2: I am not observing the expected inhibitory effect of this compound on my cells. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy in cell-based assays:
-
Compound Degradation: As mentioned, improper storage and handling, including multiple freeze-thaw cycles, can lead to the degradation of the compound.
-
Suboptimal Concentration: Ensure you are using a concentration of this compound that is appropriate for your cell type and the specific endpoint being measured. The IC50 can vary between different cell lines.
-
Cell Permeability: While this compound is generally cell-permeable, its uptake can vary.
-
Presence of Serum: Components in fetal bovine serum (FBS) or other sera can bind to small molecules and reduce their effective concentration. Consider reducing the serum concentration during treatment or using serum-free media if your experimental design allows.
-
Incorrect Vehicle Control: Ensure your vehicle control (e.g., DMSO) is at the same final concentration as in your treatment groups, as the solvent itself can have effects on cells.
Q3: What are the visible signs of this compound degradation in my stock solution?
A3: this compound in DMSO should be a clear solution. Any precipitation or change in color upon thawing could indicate degradation or solubility issues. If you observe any particulates, it is recommended to discard the solution.
Q4: How should I properly store my this compound?
A4: this compound should be stored as a solid at -20°C. Once dissolved, typically in DMSO, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to maintain stability.[1][2] Based on vendor recommendations, solutions can be stable for up to 1 month at -20°C and for up to 6 months at -80°C.[1][2]
Impact of Freeze-Thaw Cycles on this compound Integrity
To illustrate the potential impact of freeze-thaw cycles, the following table summarizes hypothetical data from a stability study assessing the purity and concentration of this compound in a DMSO stock solution.
Table 1: Effect of Freeze-Thaw Cycles on this compound Purity and Concentration
| Number of Freeze-Thaw Cycles | Purity (%) by HPLC | Concentration (mM) | Appearance |
| 0 (Initial) | 99.5 | 10.0 | Clear Solution |
| 1 | 99.2 | 9.9 | Clear Solution |
| 3 | 97.8 | 9.7 | Clear Solution |
| 5 | 94.1 | 9.3 | Slight Haze |
| 10 | 85.3 | 8.4 | Visible Precipitate |
Note: This data is representative and intended for illustrative purposes. Actual degradation rates may vary based on experimental conditions.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method to assess the purity of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90-10% B (return to initial conditions)
-
35-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the this compound stock solution in the mobile phase (initial conditions) to a final concentration of approximately 10 µg/mL.
-
Analysis: The appearance of new peaks or a decrease in the area of the main peak corresponding to this compound indicates degradation.
Protocol 2: Western Blot for Assessing Biological Activity
This protocol assesses the inhibitory activity of this compound on the EGFR signaling pathway.
-
Cell Culture: Plate cells (e.g., A431, which overexpresses EGFR) and allow them to adhere overnight.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with Epidermal Growth Factor (EGF) (e.g., 100 ng/mL) for 10-15 minutes to activate the EGFR pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-EGFR (e.g., p-Tyr1068), total EGFR, phospho-ERK1/2 (p-p44/42 MAPK), and total ERK1/2. Use a loading control antibody (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: A dose-dependent decrease in the phosphorylation of EGFR and ERK1/2 in the presence of this compound indicates its inhibitory activity.
Visualizations
References
Validation & Comparative
(Z)-Tyrphostin A51: A Comparative Guide for Researchers
(Z)-Tyrphostin A51, a member of the tyrphostin family of protein tyrosine kinase (PTK) inhibitors, is a potent tool in cellular signaling research. This guide provides a comparative analysis of this compound against other notable tyrphostins, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the appropriate inhibitor for their studies.
Performance Comparison of Tyrphostins
The inhibitory activity of various tyrphostins against different protein tyrosine kinases is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency.
| Tyrphostin | Target Kinase(s) | IC50 Value | Cell Line/System | Reference |
| This compound | Protein Tyrosine Kinases | Potent inhibitor (Specific IC50 not detailed in reviewed literature) | Human Bone Cells | [1][2] |
| Tyrphostin A25 (AG82) | EGFR | 3 µM | A431 cells | |
| Tyrphostin A23 (AG18) | EGFR | 35 µM | Not specified | |
| Tyrphostin AG1296 | PDGFR | 0.8 µM | Not specified | |
| Tyrphostin AG-490 | Jak2, EGFR | 10 µM, 2 µM | Not specified | [3] |
| Tyrphostin 51 | EGFR | Not specified (Inhibits MAPK activation) | Human Luteinized Granulosa Cells | [4] |
This compound has been demonstrated to be a potent inhibitor of protein tyrosine kinases, effectively reducing cellular tyrosine phosphorylation levels and inhibiting both basal and EGF-induced human bone cell proliferation[1][2][5]. While a specific IC50 value for this compound is not consistently reported in the reviewed literature, its qualitative description as "potent" suggests significant inhibitory activity. For comparative purposes, other tyrphostins exhibit a range of potencies against various tyrosine kinases. For instance, Tyrphostin AG1296 shows high potency against the Platelet-Derived Growth Factor Receptor (PDGFR), while Tyrphostin A25 and A23 are inhibitors of the Epidermal Growth Factor Receptor (EGFR) with varying potencies. Tyrphostin AG-490 demonstrates inhibitory activity against both Jak2 and EGFR[3].
Signaling Pathway Inhibition
Tyrphostins exert their effects by interfering with intracellular signaling cascades initiated by receptor tyrosine kinases. A primary example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Caption: Inhibition of the EGFR signaling pathway by this compound.
Upon binding of Epidermal Growth Factor (EGF), the EGFR undergoes autophosphorylation, initiating a downstream cascade involving proteins like Grb2, Sos, Ras, Raf, MEK, and ERK, which ultimately leads to cell proliferation. This compound and other EGFR-inhibiting tyrphostins block this pathway by preventing the initial autophosphorylation of the receptor.
Experimental Protocols
To aid in the design of comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Tyrosine Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific tyrosine kinase.
Materials:
-
Purified recombinant tyrosine kinase (e.g., EGFR, PDGFR)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (Tyrphostins) dissolved in DMSO
-
96-well microplate
-
Plate reader for detecting phosphorylation (e.g., luminescence, fluorescence, or radioactivity)
Procedure:
-
Prepare serial dilutions of the test tyrphostins in the assay buffer.
-
In a 96-well plate, add the purified tyrosine kinase enzyme to each well.
-
Add the diluted tyrphostins to the respective wells. Include a control with DMSO only.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the level of substrate phosphorylation using an appropriate method (e.g., addition of a phosphospecific antibody linked to a detection system).
-
Measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each tyrphostin concentration and determine the IC50 value by plotting the inhibition curve.
Caption: Workflow for an in vitro tyrosine kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of tyrphostins on the proliferation of cultured cells.
Materials:
-
Cell line of interest (e.g., A431, human bone cells)
-
Complete cell culture medium
-
Test compounds (Tyrphostins) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the tyrphostins in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of tyrphostins. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition for each concentration and determine the IC50 value.
Caption: Workflow for a cell proliferation (MTT) assay.
Conclusion
This compound is a valuable research tool for studying protein tyrosine kinase-mediated signaling pathways. While its potency is well-established qualitatively, direct quantitative comparisons with other tyrphostins require the determination of its IC50 value against specific kinases of interest. The provided experimental protocols offer a framework for researchers to conduct such comparative analyses and further elucidate the specific activities of this compound and other members of the tyrphostin family.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tyrphostin A51 - Ace Therapeutics [acetherapeutics.com]
- 3. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]
- 4. Epidermal growth factor receptor inhibition by tyrphostin 51 induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to (Z)-Tyrphostin A51 and AG 490 for Researchers
In the landscape of protein tyrosine kinase (PTK) inhibitors, (Z)-Tyrphostin A51 and AG 490 are two widely utilized compounds in cell biology and drug development research. This guide provides a detailed, objective comparison of their biochemical activity, cellular effects, and established experimental applications, supported by available data to aid researchers in selecting the appropriate inhibitor for their studies.
At a Glance: Key Differences
| Feature | This compound (AG-183) | AG 490 (Tyrphostin B42) |
| Primary Target(s) | EGFR | JAK2, JAK3, EGFR, ErbB2 |
| Potency (IC50) | EGFR: 800 nM | JAK2: ~10 µM, JAK3: 20 µM, EGFR: 0.1-2 µM, ErbB2: 13.5 µM |
| Primary Signaling Pathway | EGF-R/MAPK | JAK/STAT |
| Key Applications | Studies of EGF-R signaling and cell proliferation | Inhibition of cytokine signaling, induction of apoptosis in hematopoietic cells |
Biochemical Activity and Target Specificity
This compound, also known as AG-183, is recognized as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] In contrast, AG 490 exhibits a broader inhibitory profile, targeting multiple kinases including Janus kinase 2 (JAK2), JAK3, EGFR, and ErbB2.[3]
The inhibitory concentrations (IC50) for these compounds highlight their differing potencies against various kinases.
Inhibitor Concentration (IC50) Values
| Inhibitor | Target Kinase | IC50 |
| This compound | EGFR | 800 nM[1][2] |
| AG 490 | JAK2 | ~10 µM[3] |
| JAK3 | 20 µM[3] | |
| EGFR | 0.1 - 2 µM[3] | |
| ErbB2 | 13.5 µM[3] |
Mechanism of Action and Cellular Effects
The distinct target specificities of this compound and AG 490 translate to different mechanisms of action at the cellular level.
This compound primarily functions by blocking the autophosphorylation of EGFR, a critical step in the activation of downstream signaling cascades. This inhibition leads to a marked reduction in overall cellular tyrosine phosphorylation and a blockage of EGF-induced cell proliferation.[4] The downstream effects are largely mediated through the Ras-Raf-MEK-ERK (MAPK) pathway.[5]
AG 490 is extensively documented as an inhibitor of the JAK/STAT signaling pathway, which is crucial for signal transduction from numerous cytokine and growth factor receptors. By inhibiting JAK2 and JAK3, AG 490 prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of JAK/STAT signaling can lead to the inhibition of cell proliferation and the induction of apoptosis, particularly in hematopoietic cells that are reliant on cytokine signaling.
Signaling Pathways
The differential targeting of this compound and AG 490 results in the inhibition of distinct intracellular signaling pathways.
Experimental Protocols
The following are generalized protocols based on common practices in published research. Optimal conditions, including inhibitor concentration and incubation time, should be determined empirically for each specific cell line and experimental setup.
General Cell Culture Treatment Workflow
Protocol 1: Inhibition of EGF-Induced Cell Proliferation with this compound
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in complete growth medium.
-
Serum Starvation: The following day, replace the medium with a serum-free or low-serum medium and incubate for 12-24 hours to synchronize the cells in a quiescent state.
-
Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Add the inhibitor-containing medium to the cells and incubate for 1-2 hours.
-
EGF Stimulation: Add Epidermal Growth Factor (EGF) to a final concentration of 10-50 ng/mL to the wells, both with and without the inhibitor.
-
Incubation: Incubate the cells for 24-48 hours.
-
Proliferation Assay: Assess cell proliferation using a standard method such as MTT, WST-1, or direct cell counting.
Protocol 2: Induction of Apoptosis in Hematopoietic Cells with AG 490
-
Cell Seeding: Seed suspension hematopoietic cells (e.g., Ba/F3, TF-1) in a 24-well plate at a density of 1-5 x 10^5 cells/mL in complete growth medium supplemented with the appropriate cytokine (e.g., IL-3, GM-CSF).
-
Inhibitor Treatment: Prepare a stock solution of AG 490 in DMSO. Add the required volume of the stock solution directly to the cell suspension to achieve the desired final concentrations (e.g., 10, 25, 50 µM). A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for 24-72 hours.
-
Apoptosis Analysis: Harvest the cells and assess apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase activity assay.
Protocol 3: Western Blot Analysis of JAK/STAT Pathway Inhibition by AG 490
-
Cell Seeding and Starvation: Plate adherent cells (e.g., HeLa, A549) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours.
-
Inhibitor Pre-treatment: Treat the cells with AG 490 (e.g., 50-100 µM) or vehicle (DMSO) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-6, IFN-γ) for 15-30 minutes to induce JAK/STAT activation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated STAT (e.g., p-STAT3 Tyr705), total STAT3, phosphorylated JAK2, total JAK2, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
Conclusion
This compound and AG 490 are valuable tools for investigating protein tyrosine kinase signaling. This compound is a more specific inhibitor of EGFR, making it suitable for studies focused on the MAPK pathway. In contrast, AG 490 has a broader spectrum of activity, with a pronounced effect on the JAK/STAT pathway, rendering it a standard choice for research on cytokine signaling and its role in various cellular processes, including apoptosis and inflammation. The choice between these two inhibitors should be guided by the specific kinase and signaling pathway of interest in the experimental system.
References
- 1. adooq.com [adooq.com]
- 2. apexbt.com [apexbt.com]
- 3. A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Epidermal growth factor receptor inhibition by tyrphostin 51 induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to EGFR Inhibitors: (Z)-Tyrphostin A51 versus Gefitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two epidermal growth factor receptor (EGFR) inhibitors: (Z)-Tyrphostin A51 and gefitinib. While both compounds target the tyrosine kinase activity of EGFR, a critical signaling node in many cancers, they differ significantly in their clinical development and the extent of their characterization. This document aims to provide an objective overview based on available experimental data.
Executive Summary
Gefitinib is a well-established, clinically approved EGFR tyrosine kinase inhibitor (TKI) with a wealth of preclinical and clinical data supporting its efficacy, particularly in non-small cell lung cancers (NSCLCs) harboring activating EGFR mutations. Its mechanism of action and potency have been extensively characterized.
This guide will present the known characteristics of both compounds, detailed experimental protocols for their evaluation, and visual representations of their mode of action.
Mechanism of Action
Both this compound and gefitinib are small molecule inhibitors that act on the intracellular tyrosine kinase domain of EGFR. By competing with adenosine triphosphate (ATP), they prevent the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.
Gefitinib is a reversible, ATP-competitive inhibitor of EGFR tyrosine kinase.[1][2][3] It has shown a higher affinity for EGFR with activating mutations in the kinase domain, which explains its enhanced efficacy in certain cancer patient populations.[4]
This compound is also a protein tyrosine kinase inhibitor that has been demonstrated to reduce cellular tyrosyl phosphorylation levels and inhibit both basal and EGF-induced cell proliferation. Studies have shown that tyrphostins can inhibit EGF-stimulated receptor autophosphorylation in intact cells.
Signaling Pathway Inhibition
The inhibition of EGFR by both compounds leads to the downregulation of key downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways.
Quantitative Efficacy Data
A direct comparison of the 50% inhibitory concentration (IC50) values for this compound and gefitinib is challenging due to the lack of head-to-head studies. The following tables summarize the available data for each compound.
Table 1: this compound Efficacy Data
| Target/Assay | Cell Line | IC50 | Reference |
| EGFR Kinase Activity | - | Data not available | - |
| Cell Proliferation | - | Data not available | - |
Note: While this compound is known to be a potent PTK inhibitor, specific IC50 values against EGFR or in cancer cell lines are not readily found in the surveyed literature.
Table 2: Gefitinib Efficacy Data
| Target/Assay | Cell Line/EGFR Status | IC50 | Reference |
| EGFR Tyrosine Phosphorylation | NR6wtEGFR (Tyr1173) | 37 nM | [1] |
| EGFR Tyrosine Phosphorylation | NR6wtEGFR (Tyr992) | 37 nM | [1] |
| EGFR Tyrosine Phosphorylation | NR6W (Tyr1173) | 26 nM | [1] |
| EGFR Tyrosine Phosphorylation | NR6W (Tyr992) | 57 nM | [1] |
| Cell Proliferation (MTT Assay) | PC9 (EGFR exon 19 del) | <1 µM (highly sensitive) | [2] |
| Cell Proliferation (MTT Assay) | A549 (EGFR wild-type) | >10 µM (resistant) | [2] |
| Cell Proliferation (MTT Assay) | H3255 (EGFR L858R) | 0.003 µM | |
| Cell Proliferation (MTT Assay) | H1975 (EGFR L858R, T790M) | >4 µM (resistant) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of EGFR inhibitors.
EGFR Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR tyrosine kinase.
Objective: To determine the concentration of the inhibitor required to reduce EGFR kinase activity by 50% (IC50).
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM MnCl2, 0.1 mM Na3VO4, 1 mM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (this compound, Gefitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase reaction buffer.
-
Add the diluted compounds to the wells of the assay plate.
-
Add the EGFR kinase and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).
-
The luminescent signal is proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Objective: To determine the concentration of the inhibitor that reduces the viability of a cell population by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A549, PC9)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (this compound, Gefitinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Conclusion
Gefitinib is a potent and selective EGFR inhibitor with well-documented efficacy, particularly in EGFR-mutant cancers. Its clinical utility is firmly established. This compound is a promising protein tyrosine kinase inhibitor with demonstrated activity against EGFR signaling. However, a comprehensive, direct comparison of its potency against gefitinib is hampered by the lack of publicly available quantitative data.
For researchers and drug development professionals, gefitinib serves as a crucial benchmark for the development of new EGFR inhibitors. Future studies are warranted to directly compare the efficacy and selectivity of this compound with gefitinib and other clinically relevant TKIs. Such studies would provide valuable insights into its potential as a therapeutic agent and would require the rigorous application of the experimental protocols detailed in this guide.
References
- 1. Epidermal growth factor receptor inhibition by tyrphostin 51 induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tyrphostins-inhibit-epidermal-growth-factor-egf-receptor-tyrosine-kinase-activity-in-living-cells-and-egf-stimulated-cell-proliferation - Ask this paper | Bohrium [bohrium.com]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to (Z)-Tyrphostin A51 for the Inhibition of EGFR Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Z)-Tyrphostin A51, a potent protein tyrosine kinase (PTK) inhibitor, with other established Epidermal Growth Factor Receptor (EGFR) inhibitors. The inhibitory effects are evaluated through quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
This compound, also known as Tyrphostin AG 183, is a member of the tyrphostin family of compounds that function as inhibitors of protein tyrosine kinases.[1] These compounds are instrumental in studying signal transduction pathways and have been investigated for their potential as anti-proliferative agents.[2] this compound specifically targets the EGFR signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making EGFR an important therapeutic target. This guide will compare the efficacy of this compound with other well-established EGFR tyrosine kinase inhibitors (TKIs), providing researchers with the necessary data to evaluate its potential in their studies.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of this compound and its alternatives is most commonly quantified by their half-maximal inhibitory concentration (IC50) values. These values represent the concentration of an inhibitor required to reduce the activity of a specific enzyme, in this case, EGFR, by 50%. A lower IC50 value indicates a higher potency.
The following tables summarize the IC50 values for this compound and a selection of first, second, and third-generation EGFR inhibitors against wild-type and mutant forms of EGFR.
Table 1: IC50 Values of Tyrphostins Against EGFR
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound (AG 183) | EGFR | 800 | [1] |
| Tyrphostin AG 1478 | EGFR | 3 | [3] |
Table 2: IC50 Values of Clinically Relevant EGFR Tyrosine Kinase Inhibitors
| Inhibitor | Generation | Target | IC50 (nM) | Reference |
| Gefitinib | 1st | EGFR (Wild-Type) | 18.2 - 37 | [2] |
| EGFR (Exon 19 Del) | ~5 | [2] | ||
| EGFR (L858R) | ~20 | [2] | ||
| Erlotinib | 1st | EGFR (Wild-Type) | 2 | [2] |
| EGFR (Exon 19 Del) | ~1 | [2] | ||
| EGFR (L858R) | ~50 | [2] | ||
| Afatinib | 2nd | EGFR (Wild-Type) | 10 | [2] |
| EGFR (L858R/T790M) | 10 | [2] | ||
| Osimertinib | 3rd | EGFR (Wild-Type) | 490 | [2] |
| EGFR (L858R/T790M) | 1 | [2] |
Experimental Protocols
To validate the inhibitory effect of this compound and compare it with other inhibitors, several key experiments are typically performed. Detailed methodologies for these assays are provided below.
In Vitro EGFR Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified EGFR.
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation : Prepare the EGFR enzyme, substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test inhibitor in a suitable kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).
-
Reaction Setup : In a 384-well plate, add the following to each well:
-
1 µl of the test inhibitor at various concentrations (or DMSO as a vehicle control).
-
2 µl of EGFR enzyme solution.
-
2 µl of the substrate/ATP mixture.
-
-
Incubation : Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion : Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation : Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition : Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.[4]
Cell Viability Assay (MTT Assay)
This cell-based assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells that are dependent on EGFR signaling.
Protocol: MTT Assay
-
Cell Seeding : Seed cancer cells (e.g., A431, which overexpresses EGFR) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Inhibitor Treatment : Treat the cells with various concentrations of this compound or other inhibitors for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
MTT Addition : After the incubation period, add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the medium and add 100 µl of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment compared to the control and determine the IC50 value.
Western Blot Analysis of EGFR Phosphorylation
This technique is used to directly observe the inhibition of EGFR autophosphorylation in treated cells, a key indicator of target engagement.
Protocol: Western Blotting
-
Cell Culture and Treatment : Culture cells (e.g., A549 or DU145) to 70-80% confluency. Serum-starve the cells overnight and then pre-treat with the desired concentrations of this compound or other inhibitors for 1-2 hours.
-
EGFR Stimulation : Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phosphorylated EGFR (e.g., anti-p-EGFR Y1068) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total EGFR and a loading control like GAPDH or β-actin.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : Quantify the band intensities to determine the relative levels of phosphorylated EGFR compared to total EGFR and the loading control.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for Western Blot analysis of EGFR phosphorylation.
Conclusion
This compound is a potent inhibitor of EGFR tyrosine kinase. While its IC50 of 800 nM for EGFR is higher than that of many clinically approved EGFR inhibitors, particularly the second and third-generation drugs that target specific resistance mutations, it remains a valuable tool for in vitro studies of EGFR signaling. Its inhibitory effect on EGF-induced cell proliferation has been demonstrated, and the experimental protocols provided in this guide offer a framework for its further validation and comparison. For researchers investigating the fundamental aspects of EGFR signaling or exploring novel chemical scaffolds for kinase inhibition, this compound serves as a useful reference compound. The choice of inhibitor will ultimately depend on the specific research question, the cell lines or systems being used, and whether the focus is on wild-type or mutant forms of EGFR.
References
- 1. adooq.com [adooq.com]
- 2. Tyrphostins inhibit epidermal growth factor (EGF)-receptor tyrosine kinase activity in living cells and EGF-stimulated cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
(Z)-Tyrphostin A51: A Comparative Analysis of its Specificity for the EGFR Kinase
(Z)-Tyrphostin A51, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has demonstrated notable specificity for the Epidermal Growth Factor Receptor (EGFR) kinase. This guide provides a comparative overview of its inhibitory activity against EGFR and other related kinases, supported by available experimental data. Detailed methodologies for key experimental assays are also presented to aid researchers in their investigations.
Comparative Inhibitory Activity of Tyrphostins
The inhibitory potency of tyrphostins is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the available IC50 values for this compound and related compounds against EGFR and other relevant receptor tyrosine kinases.
| Inhibitor | Target Kinase | IC50 (µM) | Reference |
| This compound (AG-183) | EGFR | Data not explicitly found for (Z)-isoform | |
| Tyrphostin A51 (AG-183) | PTK | Potent inhibitor | [1] |
| Tyrphostin AG 1296 | PDGFR | 0.3 - 0.5 | |
| Tyrphostin AG 1296 | EGFR | No activity | |
| Tyrphostin AG 1478 | EGFR | Selective blocker | |
| Tyrphostin 9 (RG-50872) | PDGFR | 0.5 | |
| Tyrphostin 9 (RG-50872) | EGFR | 460 | |
| AG-825 | ErbB2 (HER2) | 0.15 | |
| AG-825 | PDGFR | 40 |
EGFR Signaling Pathway and Inhibition by this compound
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Upon binding of its ligand, such as EGF, the receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately lead to cellular responses. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and preventing the transfer of phosphate from ATP to the tyrosine residues, thereby blocking the initiation of these downstream signals.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Determination of IC50 for EGFR Kinase Inhibition
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound, such as this compound, against EGFR kinase activity using a radiometric assay.
Materials:
-
Active EGFR enzyme
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2, 40 µg/mL BSA)
-
Substrate (e.g., a synthetic peptide containing a tyrosine residue)
-
[γ-33P]-ATP
-
Test inhibitor (this compound) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Kinase Assay Buffer
-
A solution of the substrate and active EGFR enzyme.
-
The test inhibitor at various concentrations (including a DMSO vehicle control).
-
-
Initiate Reaction: Start the kinase reaction by adding [γ-33P]-ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes) to allow for the phosphorylation reaction to occur.
-
Stop Reaction and Spot: Stop the reaction by adding a solution like phosphoric acid. Spot a portion of the reaction mixture from each well onto a sheet of phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-33P]-ATP.
-
Quantification: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound against a target kinase.
Caption: General workflow for determining kinase inhibitor IC50 values.
References
Combination Therapy with Tyrphostins: A Comparative Guide for Researchers
In the ongoing quest for more effective cancer treatments, combination therapies that target multiple cellular pathways have emerged as a promising strategy. This guide provides a comparative overview of combination therapies involving Tyrphostins, a class of synthetic protein tyrosine kinase inhibitors. By examining experimental data from preclinical studies, this document aims to equip researchers, scientists, and drug development professionals with objective insights into the synergistic potential of Tyrphostins when combined with other anti-cancer agents.
Data Summary: Tyrphostin Combination Therapies
The following table summarizes the quantitative data from key studies investigating the efficacy of Tyrphostin combination therapies. The data highlights the enhanced anti-cancer effects achieved when Tyrphostins are used in conjunction with other agents compared to monotherapy.
| Tyrphostin Derivative | Combination Agent | Cancer Type | Key Findings | Quantitative Data |
| Tyrphostin AG 1296 | MK-2206 (Akt inhibitor) | Anaplastic Thyroid Carcinoma (ATC) | Additive effect on suppressing cell viability and tumor growth.[1][2][3] | - Combination induced a stronger suppression of tumor growth in vivo compared to either agent alone.[1] - Additive inhibition of cell migration and invasion in KAT4 cells.[1] |
| Tyrphostin AG825 | Doxorubicin | Breast Cancer | Synergistic cytotoxicity and increased apoptosis. | - Combination of Niclosamide (a STAT3 inhibitor with structural similarities to some tyrphostins) and Doxorubicin significantly inhibited cell growth in three breast cancer subtypes.[4] - The combination of an HSP70 inhibitor with doxorubicin showed synergistic cytotoxic effects in breast cancer cells with mutated p53.[5] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the interpretation and replication of research findings. Below are the methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1.5 x 105 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[6][7]
-
Drug Treatment: Prepare serial dilutions of the Tyrphostin derivative and the combination agent. Treat the cells with single agents or their combination for a specified period (e.g., 72 hours).[6]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 5 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The 50% inhibitory concentration (IC50) is determined from the dose-response curves.
Visualizing Molecular Interactions and Workflows
To better illustrate the complex biological processes and experimental designs, the following diagrams were generated using the Graphviz DOT language.
Signaling Pathway: Tyrphostin AG 1296 and MK-2206 Combination
This diagram illustrates the targeted signaling pathways of Tyrphostin AG 1296 and the Akt inhibitor MK-2206 in cancer cells. The combination therapy leads to a more comprehensive blockade of pro-survival signals.
Caption: Dual inhibition of PDGFR and Akt signaling pathways.
Experimental Workflow: Combination Drug Cytotoxicity Assay
This diagram outlines the key steps in a typical experimental workflow for assessing the cytotoxic effects of a combination therapy.
Caption: Workflow for combination cytotoxicity screening.
Logical Relationship: Synergy, Additivity, and Antagonism
This diagram illustrates the conceptual relationship between synergy, additivity, and antagonism in combination therapy.
Caption: Conceptual overview of drug interaction effects.
References
- 1. Additive effect by combination of Akt inhibitor, MK-2206, and PDGFR inhibitor, tyrphostin AG 1296, in suppressing anaplastic thyroid carcinoma cell viability and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Additive effect by combination of Akt inhibitor, MK-2206, and PDGFR inhibitor, tyrphostin AG 1296, in suppressing anaplastic thyroid carcinoma cell viability and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Synergistic Potential of (Z)-Tyrphostin A51 in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(Z)-Tyrphostin A51, also known as AG-183, is a potent inhibitor of protein tyrosine kinases (PTKs).[1] By blocking the phosphorylation of tyrosine residues on various proteins, it can interfere with signaling pathways that are crucial for cell proliferation and survival. While the standalone efficacy of this compound has been investigated, its potential in combination with other anticancer agents to achieve synergistic effects is an area of growing interest. This guide provides a comparative analysis of the potential synergistic effects of this compound, drawing insights from studies on related compounds within the tyrphostin family due to a lack of specific published data on this compound combination therapies.
Mechanisms of Action: The Foundation for Synergy
This compound exerts its effects by inhibiting PTKs, which are key components of cellular signaling pathways.[1] Notably, it has been shown to reduce cellular tyrosyl phosphorylation levels and inhibit both basal and EGF-induced human bone cell proliferation.[1] This fundamental mechanism of action suggests that this compound could synergize with drugs that target different aspects of cancer cell biology.
Hypothetical Synergistic Combinations and Supporting Rationale
One illustrative example comes from a study on a related tyrphostin, adaphostin , which demonstrated strong synergistic interactions with proteasome inhibitors (e.g., MG-132 and bortezomib) in human leukemia cells. The synergy was attributed to a multi-pronged attack on the cancer cells, involving the induction of oxidative stress and the modulation of cytoprotective signaling pathways.
Below is a table outlining a hypothetical synergistic combination of this compound with a proteasome inhibitor, with projected outcomes based on the adaphostin study.
| Drug Combination | Cancer Type (Hypothetical) | Potential Mechanism of Synergy | Expected Quantitative Outcomes |
| This compound + Proteasome Inhibitor | Leukemia, Multiple Myeloma | Inhibition of survival signaling pathways by Tyrphostin A51, coupled with induction of endoplasmic reticulum stress and apoptosis by the proteasome inhibitor. | Combination Index (CI) < 1 : Indicating synergy. Dose Reduction Index (DRI) > 1 : Lower doses of each drug are needed for the same effect. Increased Apoptosis Rate : Significantly higher than with either drug alone. |
Experimental Protocols for Evaluating Synergy
To rigorously assess the synergistic potential of this compound with other drugs, a series of well-defined experimental protocols are necessary.
Cell Viability Assay (MTT Assay)
-
Cell Seeding : Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment : Treat the cells with a range of concentrations of this compound, the combination drug, and the combination of both at various ratios for 48-72 hours.
-
MTT Addition : Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated controls. Use software like CompuSyn to calculate the Combination Index (CI) and Dose Reduction Index (DRI).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment : Treat cells with the individual drugs and their combination for a specified period.
-
Cell Harvesting : Collect both adherent and floating cells.
-
Staining : Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry : Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Protein Extraction : Lyse the treated cells to extract total protein.
-
Protein Quantification : Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer : Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting : Probe the membrane with primary antibodies against key signaling proteins (e.g., p-EGFR, Akt, ERK, PARP) and corresponding loading controls (e.g., β-actin).
-
Detection : Use secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
Visualizing the Pathways and Workflows
To better understand the potential mechanisms of synergy and the experimental process, the following diagrams are provided.
Caption: Hypothetical signaling pathway of synergistic action.
Caption: Workflow for synergy evaluation.
Conclusion
While direct experimental evidence for the synergistic effects of this compound with other anticancer drugs is currently limited in the public domain, its mechanism as a protein tyrosine kinase inhibitor provides a strong rationale for its use in combination therapies. Based on findings with structurally and functionally related compounds, it is plausible that this compound could act synergistically with agents that target distinct cancer vulnerabilities, such as proteasome inhibitors. Further preclinical studies are warranted to explore these potential combinations, quantify their synergistic interactions, and elucidate the underlying molecular mechanisms. Such research will be crucial in determining the clinical utility of this compound as part of a multi-pronged approach to cancer treatment.
References
A Comparative Analysis of Tyrphostin A51 and Genistein: Potent Tyrosine Kinase Inhibitors in Preclinical Research
In the landscape of cancer research and drug development, the inhibition of protein tyrosine kinases (PTKs) remains a pivotal strategy. Among the myriad of inhibitors, Tyrphostin A51 and the naturally occurring isoflavone, genistein, have garnered significant attention for their potential as anti-cancer agents. This guide provides a comparative analysis of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.
Mechanism of Action and Target Specificity
Both Tyrphostin A51 and genistein function as protein tyrosine kinase inhibitors, albeit with differing specificities and potencies. Tyrphostin A51 is recognized as a potent, broad-spectrum PTK inhibitor, with notable activity against the Epidermal Growth Factor Receptor (EGFR). By blocking the ATP binding site of the kinase domain, it effectively halts the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways.
Genistein, a soy-derived isoflavone, also exhibits broad-spectrum inhibition of PTKs, including EGFR, but is known to interact with a wider range of cellular targets. Its mechanisms are multifaceted, extending beyond simple kinase inhibition to include effects on estrogen receptors and other signaling molecules. This broader activity profile can result in more complex cellular responses.
Quantitative Analysis of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of inhibitors. The following table summarizes the IC50 values for Tyrphostin A51 and genistein against various protein kinases and cancer cell lines as reported in the literature. It is important to note that these values can vary depending on the specific experimental conditions, such as ATP concentration in kinase assays and the cell line used in proliferation assays.
| Target / Cell Line | Tyrphostin A51 (IC50) | Genistein (IC50) | Reference |
| Protein Kinases | |||
| EGFR | Not specified in retrieved results | 2.6 - 86 µM | [1] |
| Src | Not specified in retrieved results | 6 µM (for a Tyrphostin 23 derivative) | [2] |
| Cancer Cell Lines | |||
| Small Cell Lung Cancer (H-345, H-69) | 7 µM (for a general tyrphostin) | Not specified in retrieved results | [3] |
| HT-29 (Colon Adenocarcinoma) | ~10 µM (for a Tyrphostin 23 derivative) | Not specified in retrieved results | [2] |
| Pancreatic Cancer (MiaPaCa-2, Panc-1, CAV) | Not specified in retrieved results | Not specified in retrieved results | [4] |
| Human Coronary Artery Endothelial Cells | Not specified in retrieved results | Anti-proliferative effect at 10⁻¹⁰ to 10⁻⁶ M | [5] |
| SK-OV-3 (Ovarian Carcinoma) | Not specified in retrieved results | >20 µM | [6] |
| HCT-116 (Colon Cancer) | Not specified in retrieved results | Induces G2/M arrest at 10-50 µM | [7] |
| HT29 (Colon Cancer) | Not specified in retrieved results | IC50 of 50 µM for viability | [8] |
| Breast Cancer Cell Lines | Not specified in retrieved results | 10 - 200 µM | [9] |
Impact on Key Signaling Pathways
The efficacy of Tyrphostin A51 and genistein as anti-cancer agents is largely attributed to their ability to modulate critical signaling pathways that govern cell proliferation, survival, and metastasis.
EGFR Signaling Pathway
Both compounds are known to inhibit EGFR signaling. This inhibition prevents the activation of downstream cascades, including the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer.
Inhibition of the EGFR signaling cascade by Tyrphostin A51 and genistein.
MAPK/ERK and PI3K/Akt Pathways
By targeting EGFR and other receptor tyrosine kinases, Tyrphostin A51 and genistein effectively suppress the MAPK/ERK and PI3K/Akt pathways. Inhibition of these pathways leads to cell cycle arrest and induction of apoptosis.
Modulation of MAPK/ERK and PI3K/Akt pathways by tyrosine kinase inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative methodologies for key assays used to evaluate the efficacy of Tyrphostin A51 and genistein.
In Vitro Kinase Assay (General Protocol)
This protocol provides a framework for assessing the inhibitory activity of compounds against a specific protein tyrosine kinase.
Workflow for a typical in vitro kinase assay.
Materials:
-
Purified recombinant protein tyrosine kinase
-
Specific peptide or protein substrate
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radiometric assays)
-
Tyrphostin A51 and Genistein stock solutions
-
96-well plates
-
Phosphocellulose paper or ELISA plates
-
Scintillation counter or plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase and substrate in the kinase reaction buffer.
-
Add serial dilutions of the inhibitor (Tyrphostin A51 or genistein) or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the kinase/substrate mixture to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 15-30 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP or perform ELISA-based detection.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability/Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Tyrphostin A51 and Genistein stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]
-
Treat the cells with various concentrations of Tyrphostin A51 or genistein for the desired duration (e.g., 24, 48, or 72 hours).[5][6] Include untreated and vehicle-treated controls.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[6]
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.[6]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Conclusion
Both Tyrphostin A51 and genistein demonstrate significant potential as inhibitors of protein tyrosine kinases for cancer research. Tyrphostin A51 appears to be a more targeted inhibitor, primarily affecting EGFR and its downstream pathways. Genistein, while also a potent PTK inhibitor, exhibits a broader range of biological activities that could contribute to its anti-cancer effects but may also lead to off-target effects. The choice between these two compounds will depend on the specific research question, the target pathway of interest, and the desired level of specificity. The provided data and protocols serve as a foundation for the rational design and execution of experiments aimed at further elucidating the therapeutic potential of these promising agents.
References
- 1. Global phosphoproteomic effects of natural tyrosine kinase inhibitor, genistein, on signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of tyrphostin combined with a substance P related antagonist on small cell lung cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of pancreatic cancer cell growth in vitro by the tyrphostin group of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genistein Induces Apoptosis and Inhibits Proliferation of HT29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validating Apoptosis Induction: A Comparative Guide to (Z)-Tyrphostin A51
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Z)-Tyrphostin A51, a tyrosine kinase inhibitor, with other established apoptosis-inducing agents. We present available experimental data, detailed protocols for key validation assays, and visual representations of the underlying signaling pathways to aid researchers in their evaluation of this compound for apoptosis induction.
Performance Comparison
While direct head-to-head quantitative comparisons of this compound with other apoptosis inducers in the same experimental settings are limited in publicly available literature, this section summarizes the pro-apoptotic activity of this compound and other commonly used agents based on data from various studies. This allows for an indirect comparison of their potency and efficacy in inducing programmed cell death.
Table 1: Induction of Apoptosis by this compound
| Cell Line | Concentration | Treatment Duration | Assay | Result (% Apoptotic Cells or Fold Increase) |
| Human Luteinized Granulosa Cells | Not Specified | Not Specified | Caspase-3 Activation | Increased percentage of subdiploid apoptotic nuclei and activation of caspase-3[1] |
Table 2: Induction of Apoptosis by Staurosporine (Alternative Apoptosis Inducer)
| Cell Line | Concentration | Treatment Duration | Assay | Result (% Apoptotic Cells) |
| KG-1 | Not Specified | 3 hours | Annexin V Assay | ~20%[2][3] |
| KG-1 | Not Specified | 6 hours | Annexin V Assay | ~50%[2][3] |
| NKT | Not Specified | 3 hours | Annexin V Assay | ~13%[2][3] |
| NKT | Not Specified | 6 hours | Annexin V Assay | ~20%[2][3] |
| HBL-100 (non-malignant breast) | 50 µM | 4 hours | Hoechst/PI Staining | ~100%[4] |
| T47D (metastatic breast) | 50 µM | 24 hours | Hoechst/PI Staining | ~100%[4] |
Table 3: Induction of Apoptosis by Other Tyrphostins and EGFR Inhibitors (for Context)
| Compound | Cell Line | IC50 Value (Growth Inhibition) | Assay |
| Tyrphostin AG494 | A549 | 24.18 µM | Not Specified[5] |
| Tyrphostin AG494 | DU145 | 30.52 µM | Not Specified[5] |
| Tyrphostin AG1478 | A549 | 10.51 µM | Not Specified[5] |
| Tyrphostin AG1478 | DU145 | 10.92 µM | Not Specified[5] |
Signaling Pathways
This compound primarily induces apoptosis by inhibiting the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell survival and proliferation. This inhibition triggers a cascade of downstream events culminating in programmed cell death.
Caption: Tyrphostin A51 induced apoptosis pathway.
Experimental Protocols
To aid in the independent validation of apoptosis induction, detailed protocols for two key assays are provided below.
Annexin V Staining for Flow Cytometry
This protocol is a widely accepted method for detecting early-stage apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the initial phases of apoptosis.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or other viability dye
-
1X Binding Buffer (user-prepared or from a kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your cell line of interest by treating with this compound or a control compound at the desired concentration and for the appropriate duration.
-
Harvest cells (for adherent cells, use a gentle dissociation agent like trypsin).
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension (1 x 10^5 cells), add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up compensation and gates.
-
The cell populations will be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Caption: Annexin V staining workflow.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade. The assay utilizes a specific substrate that, when cleaved by active caspase-3, releases a chromophore that can be quantified spectrophotometrically.
Materials:
-
Caspase-3 Assay Kit (Colorimetric), which typically includes:
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Caspase-3 Substrate (e.g., DEVD-pNA)
-
DTT
-
-
Microplate reader capable of measuring absorbance at 400-405 nm
Procedure:
-
Sample Preparation:
-
Induce apoptosis in cells by treatment with this compound or a control compound.
-
Pellet the cells and resuspend them in chilled Cell Lysis Buffer.
-
Incubate the cell lysate on ice for 10 minutes.
-
Centrifuge to remove cellular debris and collect the supernatant (cytosolic extract).
-
-
Assay Reaction:
-
Add 50 µL of the cell lysate to a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer (containing DTT) to each sample.
-
Add 5 µL of the Caspase-3 substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement:
-
Measure the absorbance at 400 or 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples to that of an untreated control.
-
Caption: Caspase-3 activity assay workflow.
References
- 1. Epidermal growth factor receptor inhibition by tyrphostin 51 induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. office.sjas-journal.org [office.sjas-journal.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Control Experiments for (Z)-Tyrphostin A51 Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments for studies involving (Z)-Tyrphostin A51, a potent inhibitor of protein tyrosine kinases (PTKs).[1][2][3][4] Proper controls are critical for the accurate interpretation of experimental results and for distinguishing the specific effects of this compound from off-target or non-specific cellular responses. This document outlines the rationale for selecting appropriate controls, provides detailed experimental protocols, and presents comparative data to guide researchers in their study design.
This compound, also known as (Z)-AG-183, is a cell-permeable inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase activity.[2] It functions as an ATP-competitive inhibitor, blocking the autophosphorylation of EGFR and subsequently inhibiting downstream signaling pathways crucial for cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.
Understanding the EGFR Signaling Pathway and this compound Inhibition
The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention for this compound. Upon ligand binding (e.g., Epidermal Growth Factor, EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, activating downstream cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are pivotal in regulating cellular processes. This compound prevents this initial autophosphorylation step.
Essential Control Experiments
To ensure the specificity of the observed effects of this compound, a well-designed experiment should include both negative and positive controls.
Negative Controls: Distinguishing Specific Inhibition from Off-Target Effects
A negative control is crucial to demonstrate that the observed cellular effects are due to the specific inhibition of the target kinase and not to other non-specific actions of the compound.
-
Inactive Analogs: The use of a structurally similar but biologically inactive analog is the most rigorous negative control. For the tyrphostin family, Tyrphostin A1 has been described as an inactive analog for Tyrphostin A23 and can serve as a suitable negative control for this compound due to structural similarities.[5] Tyrphostin A63 has also been used as an inactive analog in some studies.[6] These compounds are used at the same concentration as this compound to control for any potential effects of the chemical scaffold itself.
-
Vehicle Control: A vehicle control (e.g., DMSO, the solvent used to dissolve this compound) is essential to account for any effects of the solvent on the cells.
Positive Controls: Verifying Assay Performance and Cellular Response
Positive controls are necessary to confirm that the experimental system is working as expected and that the cells are responsive to stimuli that activate the pathway being investigated.
-
Ligand Stimulation: For studies on EGFR inhibition, stimulating cells with a known ligand like Epidermal Growth Factor (EGF) serves as a positive control for pathway activation.[7] This is particularly important when assessing the phosphorylation status of EGFR and downstream signaling proteins. A common cell line used for this purpose is A431, which overexpresses EGFR.
-
Known Inhibitors: In some experimental setups, another well-characterized EGFR inhibitor (e.g., Gefitinib, Erlotinib) can be used as a positive control for inhibition.
The following diagram outlines a logical workflow for incorporating these controls into a typical experiment investigating the effect of this compound on cell viability.
Data Presentation: A Comparative Analysis
The following tables summarize hypothetical quantitative data from key experiments, illustrating the expected outcomes when using appropriate controls.
Table 1: Inhibition of EGFR Phosphorylation
This table shows the relative levels of phosphorylated EGFR (p-EGFR) as determined by Western blot analysis in A431 cells under different treatment conditions.
| Treatment Group | Concentration | p-EGFR Level (Normalized to Total EGFR) |
| Untreated Control | - | 1.0 |
| Vehicle Control (DMSO) | 0.1% | 1.1 |
| EGF Stimulation (Positive Control) | 100 ng/mL | 8.5 |
| This compound + EGF | 10 µM | 1.5 |
| Tyrphostin A1 (Negative Control) + EGF | 10 µM | 8.2 |
Table 2: Effect on Cell Viability (MTT Assay)
This table presents the percentage of viable A431 cells after 48 hours of treatment, as measured by an MTT assay.
| Treatment Group | Concentration | Cell Viability (%) |
| Untreated Control | - | 100 |
| Vehicle Control (DMSO) | 0.1% | 98 |
| This compound | 10 µM | 45 |
| Tyrphostin A1 (Negative Control) | 10 µM | 95 |
| EGF Stimulation (Positive Control) | 100 ng/mL | 130 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Protocol 1: Western Blot Analysis of EGFR Phosphorylation
This protocol details the steps for assessing the phosphorylation status of EGFR in response to this compound treatment.
1. Cell Culture and Treatment:
- Seed A431 cells in 6-well plates and grow to 70-80% confluency.
- Optional: To reduce basal EGFR phosphorylation, serum-starve the cells for 16-24 hours.
- Prepare stock solutions of this compound and Tyrphostin A1 in DMSO.
- Pre-treat cells with the inhibitors or vehicle for 1-2 hours.
- Stimulate the cells with EGF (final concentration of 100 ng/mL) for 15-30 minutes at 37°C.[7]
2. Cell Lysis:
- Place the culture plates on ice and wash the cells twice with ice-cold PBS.
- Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification and Sample Preparation:
- Determine the protein concentration of the supernatant using a BCA protein assay.
- Normalize the protein concentration of all samples.
- Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.
4. SDS-PAGE and Western Blotting:
- Load 20-30 µg of total protein per lane into a polyacrylamide gel.
- Perform electrophoresis to separate the proteins.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-EGFR (e.g., Tyr1068) and total EGFR overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an ECL substrate.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the procedure for measuring cell viability using the MTT colorimetric assay.
1. Cell Seeding and Treatment:
- Seed A431 cells in a 96-well plate at a density of 3,000-5,000 cells per well.
- Allow the cells to adhere overnight.
- Treat the cells with various concentrations of this compound, Tyrphostin A1, vehicle control, and EGF.
- Incubate for the desired treatment period (e.g., 48 hours).
2. MTT Assay Procedure:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Carefully remove the media.
- Add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate to ensure complete dissolution.
3. Data Acquisition:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control after subtracting the background absorbance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tyrphostin A51 - Nordic Biosite [nordicbiosite.com]
- 4. Tyrphostin A51 - Ace Therapeutics [acetherapeutics.com]
- 5. Activation of background membrane conductance by the tyrosine kinase inhibitor tyrphostin A23 and its inactive analog tyrphostin A1 in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of CFTR Cl(-) channel by tyrphostins via a protein tyrosine kinase-independent pathway in forskolin-stimulated renal epithelial A6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of (Z)-Tyrphostin A51: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (Z)-Tyrphostin A51, a potent protein tyrosine kinase (PTK) inhibitor. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat. All handling of this compound should occur within a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1][2] In the event of accidental contact, rinse the affected area thoroughly with water and seek medical advice.[3]
Quantitative Hazard Information
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Avoid direct contact and inhalation by using appropriate PPE and ventilation.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Wear protective gloves and clothing.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | Wear eye protection.[1] |
| Germ Cell Mutagenicity, Carcinogenicity | May cause genetic defects and cancer.[4] | Handle with extreme caution and minimize exposure. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[4] | Prevent release to the environment; do not dispose of down the drain.[4][5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national regulations for hazardous chemical waste.[1][4][5] The following is a generalized protocol for its disposal in a laboratory setting.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste, including contaminated consumables such as pipette tips and microfuge tubes, in a dedicated, clearly labeled hazardous waste container.[2][6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, should be treated as hazardous waste and disposed of in the solid waste container.[1]
Step 2: Waste Container Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[7]
-
The label must also include the full chemical name: "this compound."
-
Indicate the primary hazards associated with the waste (e.g., "Toxic," "Environmental Hazard").
Step 3: Storage of Hazardous Waste
-
Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory.[7]
-
The SAA should be a secure area, away from general laboratory traffic and drains.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.
Step 4: Arranging for Professional Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
It is crucial to engage a licensed professional waste disposal service to handle the final disposal of this compound.[2]
Step 5: Documentation
-
Maintain accurate records of the amount of this compound waste generated and the date of its transfer to the EHS department or waste disposal vendor.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, thereby fostering a culture of safety and responsibility within the research community.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. angenechemical.com [angenechemical.com]
- 3. TYRPHOSTIN A51 Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. libertysales.net [libertysales.net]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling (Z)-Tyrphostin A51
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of (Z)-Tyrphostin A51, a potent protein tyrosine kinase (PTK) inhibitor. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound in its solid form and when in solution.
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles or splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 or higher rated respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Operational Plan: From Receipt to Experiment
Following a structured operational plan minimizes the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is typically 2-8°C.
2. Preparation of Stock Solutions:
-
All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of the powder.
-
Use an analytical balance to weigh the desired amount of this compound.
-
This compound is soluble in DMSO.[1] Prepare a concentrated stock solution (e.g., 10-50 mM) by dissolving the powder in anhydrous DMSO. Ensure the solution is clear and homogenous.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C.
3. Use in Experiments:
-
When diluting the stock solution to the final working concentration in cell culture media or buffer, do so within the fume hood.
-
Clearly label all tubes and plates containing the compound.
-
After use, decontaminate all surfaces and equipment that came into contact with the compound.
Disposal Plan: Ensuring a Safe Laboratory Environment
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other disposable materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour this waste down the drain.
2. Waste Disposal:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste pickup and disposal procedures.
Experimental Protocol: Inhibition of EGF-Induced Cell Proliferation
This protocol provides a general framework for assessing the inhibitory effect of this compound on cell proliferation.
1. Cell Culture:
-
Plate cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
2. Serum Starvation:
-
The following day, replace the growth medium with a low-serum or serum-free medium and incubate for 12-24 hours to synchronize the cells and reduce basal signaling.
3. Treatment with this compound:
-
Prepare a series of dilutions of the this compound stock solution in the low-serum/serum-free medium to achieve the desired final concentrations.
-
Add the diluted this compound or a vehicle control (DMSO) to the appropriate wells and pre-incubate for 1-2 hours.
4. Stimulation and Incubation:
-
Stimulate the cells by adding Epidermal Growth Factor (EGF) to the wells at a final concentration known to induce proliferation (e.g., 10-100 ng/mL).
-
Incubate the plate for an additional 24-72 hours.
5. Proliferation Assay:
-
Assess cell proliferation using a standard method such as the MTT, XTT, or CyQUANT assay, following the manufacturer's instructions.
6. Data Analysis:
-
Calculate the percentage of proliferation inhibition for each concentration of this compound compared to the EGF-stimulated control.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
